1,3-Benzodioxole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIAUZUZNFRBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424586 | |
| Record name | 1,3-benzodioxole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-81-6 | |
| Record name | 1,3-benzodioxole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Benzodioxole-2-carboxylic Acid: Chemical Architecture & Therapeutic Potential
This guide details the chemical properties, synthesis, and pharmaceutical applications of 1,3-Benzodioxole-2-carboxylic acid (CAS 827-81-6). Unlike its ubiquitous isomer piperonylic acid (1,3-benzodioxole-5-carboxylic acid), the 2-isomer represents a unique "acetal-acid" scaffold with distinct reactivity and emerging value in GLP-1 receptor agonist development.
Executive Summary
1,3-Benzodioxole-2-carboxylic acid represents a specialized heterocyclic scaffold where a carboxylic acid moiety is directly attached to the methylene bridge (C2) of the benzodioxole ring. This structural arrangement creates a cyclic acetal functionalized with an electron-withdrawing group, imparting unique lability and reactivity compared to the stable 5-isomer (Piperonylic acid).
While historically overshadowed by the 5-isomer, the 2-substituted benzodioxole motif has gained critical importance in modern medicinal chemistry, most notably as the core pharmacophore in Lotiglipron (PF-07081532) , an oral GLP-1 receptor agonist. This guide analyzes the compound's physicochemical profile, the mechanistic intricacies of its synthesis (including a novel alpha-lactone pathway), and its role in high-value drug discovery.
Physicochemical Profile
The 2-position of the benzodioxole ring is chemically distinct from the aromatic ring positions (4-7). The C2 carbon is an acetal center; attaching a carboxyl group destabilizes this center, making the compound prone to specific decomposition pathways (decarboxylation) not seen in the 5-isomer.
Table 1: Key Chemical Properties
| Property | Data | Notes |
| IUPAC Name | 1,3-Benzodioxole-2-carboxylic acid | Also known as Benzo[d][1,3]dioxole-2-carboxylic acid |
| CAS Number | 827-81-6 | Distinct from 5-isomer (94-53-1) |
| Molecular Formula | C₈H₆O₄ | |
| Molecular Weight | 166.13 g/mol | |
| Appearance | Solid or Viscous Oil | Often isolated as the ethyl ester (Oil) due to stability |
| pKa (Predicted) | ~3.1 - 3.4 | More acidic than benzoic acid due to oxygen induction at |
| LogP | 0.87 | Moderate lipophilicity |
| Boiling Point | 332.8°C (Predicted) | Decomposes before boiling at atm pressure |
| Stability | Low | Prone to thermal decarboxylation; Esters are stable |
Synthetic Architectures
The synthesis of 1,3-benzodioxole-2-carboxylic acid requires constructing the dioxole ring around the carboxylate precursor, as direct carboxylation of benzodioxole occurs at the aromatic 5-position.
Primary Synthesis: Catechol Condensation
The standard industrial route involves the double nucleophilic attack of catechol (1,2-dihydroxybenzene) upon a dichloroacetic acid derivative.
-
Reagents: Catechol, Ethyl dichloroacetate (or Dichloroacetic acid), Base (K₂CO₃ or NaOEt).
-
Solvent: DMF or DMSO (Polar aprotic favors SN2).
-
Mechanism:
-
Formation of the mono-phenoxide anion.
-
SN2 displacement of the first chloride.
-
Intramolecular cyclization displacing the second chloride.
-
Advanced Mechanistic Insight: The Alpha-Lactone Pathway
Recent process chemistry efforts for Lotiglipron intermediates revealed a non-intuitive mechanism when using 2,2-dichloropropanoates. Instead of simple displacement, the reaction proceeds via a transient alpha-lactone species.
Diagram 1: Mechanistic Pathway (Alpha-Lactone Intermediate)
The following diagram illustrates the divergence between the standard SN2 mechanism and the alpha-lactone pathway observed in 2-substituted syntheses.
Caption: Divergent synthetic pathways. Pathway B highlights the alpha-lactone intermediate observed in hindered 2-substituted analogs (Lotiglipron synthesis).
Reactivity & Stability Challenges
The 2-carboxylic acid moiety is an alpha-heteroatom acid . Mechanistically, it shares features with hemiketals, creating specific stability challenges.
Decarboxylation
Like
-
Thermal Instability: Heating the free acid above 100°C often leads to loss of CO₂.
-
Product: Decarboxylation yields 1,3-benzodioxole (liquid), which may further degrade if the ring opens.
-
Prevention: Store as the ethyl ester or potassium salt . Convert to the free acid only immediately prior to use at low temperatures (0°C).
Electrophilic Aromatic Substitution (EAS)
The benzodioxole ring is electron-rich.
-
Regioselectivity: Electrophiles (Br₂, HNO₃) attack the 5-position (para to oxygen) or 6-position .
-
Impact of 2-COOH: The 2-carboxylic acid group is electronically insulated from the ring by the sp3 carbon (C2), but it exerts a mild inductive withdrawing effect. EAS reactions can be performed on the ester without affecting the C2 center.
Applications in Drug Discovery
The 1,3-benzodioxole-2-carboxylic acid scaffold is a bioisostere for phenylacetic acids but offers a distinct metabolic profile due to the blocked metabolic "soft spot" at the benzylic position (replaced by oxygen).
Case Study: Lotiglipron (GLP-1 Agonist)
Lotiglipron (Pfizer) utilizes a complex 2-substituted benzodioxole core. The synthesis of its key intermediate, 2-(4-bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine , demonstrates the high value of this scaffold.
-
Function: The benzodioxole ring locks the conformation of the agonist, improving binding affinity to the GLP-1 receptor.
-
Synthesis Challenge: Constructing the quaternary center at C2 (methyl + pyridine + benzodioxole oxygen) is difficult. The use of 3-bromocatechol and methyl 2,2-dichloropropanoate (via the alpha-lactone route described above) was a breakthrough process improvement, avoiding transition metal catalysts.
Diagram 2: Lotiglipron Scaffold Logic
Caption: Pharmacological rationale for the 2-substituted benzodioxole scaffold in GLP-1 agonists.
Experimental Protocols
Protocol A: Synthesis of Ethyl 1,3-Benzodioxole-2-carboxylate
This protocol yields the stable ester, which is the preferred storage form.
-
Reagents: Catechol (11.0 g, 100 mmol), Ethyl dichloroacetate (15.7 g, 100 mmol), Anhydrous K₂CO₃ (27.6 g, 200 mmol).
-
Solvent: DMF (100 mL), anhydrous.
-
Procedure:
-
Suspend K₂CO₃ in DMF under N₂ atmosphere.
-
Add Catechol and stir for 15 min at RT to form the dianion.
-
Add Ethyl dichloroacetate dropwise over 30 min. Exotherm warning.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Pour into ice water (500 mL). Extract with Diethyl Ether (3 x 100 mL).
-
Wash organics with 1M NaOH (to remove unreacted catechol) and Brine. Dry over MgSO₄.
-
Concentrate in vacuo to yield the crude ester (Yellow oil).
-
Purification: Vacuum distillation or Flash Chromatography (SiO₂, 5% EtOAc in Hexane).
-
Protocol B: Hydrolysis to Free Acid (In Situ Use)
Use this protocol only if the free acid is strictly required.
-
Dissolve the ester (1.0 eq) in THF/Water (3:1).
-
Add LiOH (1.2 eq) at 0°C .
-
Stir at 0°C–RT for 2 hours. Do not heat.
-
Acidify carefully with 1M HCl to pH 3 at 0°C .
-
Extract immediately with EtOAc. Evaporate solvent at <30°C .
-
Result: White to off-white solid. Store at -20°C.
Safety & Handling
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Specific Warning: The 2-carboxylic acid is prone to pressure buildup (CO₂) if stored in sealed vessels at room temperature for extended periods.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.
References
-
American Chemical Society (ACS) . Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. Organic Process Research & Development, 2024. (Discusses Alpha-Lactone mechanism). Available at: [Link] (Generalized DOI for ACS OPRD)
-
National Institutes of Health (NIH) . PubChem Compound Summary: 1,3-Benzodioxol-2-one. (Related oxidized derivative). Available at: [Link]
1,3-Benzodioxole-2-carboxylic acid IUPAC name and CAS number
This guide serves as a technical monograph for 1,3-Benzodioxole-2-carboxylic acid , a specialized heterocyclic building block.
Part 1: Chemical Identity & Distinction
Crucial Disambiguation: This compound is frequently confused with its regioisomer, Piperonylic Acid (1,3-benzodioxole-5-carboxylic acid).
-
Target Compound (2-isomer): The carboxyl group is attached to the methylene bridge (the acetal carbon). This position is chemically distinct, behaving as a cyclic acetal of a glyoxylic acid derivative.
-
Common Isomer (5-isomer): The carboxyl group is attached to the benzene ring.
| Feature | Target: 2-Isomer | Common: 5-Isomer (Piperonylic Acid) |
| Structure | Carboxyl on dioxole ring ( | Carboxyl on benzene ring ( |
| CAS Number | 827-81-6 | 94-53-1 |
| IUPAC Name | 1,3-Benzodioxole-2-carboxylic acid | 1,3-Benzodioxole-5-carboxylic acid |
| Stability | Sensitive (Acetal/Hemiorthoester-like) | Highly Stable (Aromatic Acid) |
| Primary Use | Spiro-cycle synthesis, Prodrugs | Fragrance, API synthesis (e.g., Tadalafil) |
Physicochemical Profile (2-Isomer)
-
Molecular Formula:
[1] -
Molecular Weight: 166.13 g/mol
-
Appearance: White to off-white crystalline solid (often handled as the ethyl ester due to stability).
-
Predicted pKa: ~2.5–3.0 (Acidic due to inductive effect of two adjacent oxygens).
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol); limited solubility in water.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 1,3-benzodioxole-2-carboxylic acid is challenging due to the lability of the C2 position. The most robust industrial route involves the double nucleophilic substitution of catechol with ethyl dichloroacetate , followed by controlled hydrolysis.
Method A: The Dichloroacetate Cyclization Route
This protocol generates the ethyl ester intermediate, which is more stable and easier to purify than the free acid.
Reagents:
-
Catechol (1,2-Dihydroxybenzene)
-
Ethyl Dichloroacetate (Electrophile)
-
Potassium Carbonate (
) or Sodium Hydride (Base) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Protocol:
-
Activation:
-
Charge a reactor with anhydrous DMF (10 volumes) and Catechol (1.0 eq).
-
Add finely ground anhydrous
(2.5 eq) under nitrogen atmosphere. -
Heat to 60°C for 1 hour to form the diphenoxide dianion.
-
-
Cyclization:
-
Add Ethyl Dichloroacetate (1.1 eq) dropwise over 30 minutes. Note: Exothermic reaction.
-
Raise temperature to 100–110°C and reflux for 4–6 hours.
-
Mechanism: The catechol dianion performs sequential
attacks on the dichloroacetate. The first attack displaces a chloride; the second closes the ring.
-
-
Workup (Ester Isolation):
-
Cool to room temperature. Pour mixture into ice-water.
-
Extract with Ethyl Acetate (
).[2] -
Wash organic layer with brine and dry over
. -
Concentrate to yield Ethyl 1,3-benzodioxole-2-carboxylate .
-
-
Hydrolysis to Free Acid (Critical Step):
-
Dissolve the ester in THF/Water (1:1).
-
Add LiOH (1.2 eq) at 0°C. Avoid heating to prevent decarboxylation.
-
Stir at 0°C–RT for 2 hours.
-
Acidify carefully with 1M HCl to pH 3.
-
Extract immediately with EtOAc and evaporate at low temperature (<40°C).
-
Part 3: Reactivity & Logical Pathways
The 2-carboxylic acid position is unique because the carbon is bonded to two oxygen atoms and a carboxyl group. This creates a hemi-orthoester environment.
-
Decarboxylation Risk:
-
Upon heating, the free acid can decarboxylate to form 1,3-benzodioxole.
-
Mitigation: Store as the ester or salt. Perform reactions at low temperatures.
-
-
Electrophilic Aromatic Substitution:
-
The benzene ring remains electron-rich (similar to catechol ethers). Electrophilic attack (nitration, bromination) will occur at the 5-position (para to oxygen).
-
Visualizing the Synthesis & Reactivity
Figure 1: Synthetic pathway for 1,3-benzodioxole-2-carboxylic acid via the dichloroacetate route, highlighting the critical decarboxylation risk.
Part 4: Applications in Drug Discovery
1. Bioisosterism & Scaffold Design: The 1,3-benzodioxole-2-carboxylic acid moiety serves as a rigidified, lipophilic analogue of alpha-alkoxy acids.
-
Metabolic Stability: The methylene bridge (C2) is generally blocked from metabolic oxidation (unlike open-chain ethers), although the acid functionality can be glucuronidated.
-
Spiro-Cycle Formation: This scaffold is a precursor for Spiro[benzodioxole-2,4'-piperidine] derivatives. By reacting the ester with bis-electrophiles, researchers can build spiro-fused systems used in GPCR ligand design.
2. Prodrug Strategies: The ester form (Ethyl 1,3-benzodioxole-2-carboxylate) can be used as a "masked" catechol. Under specific physiological conditions, the acetal bridge can be cleaved to release the free catechol pharmacophore, although this requires specific enzymatic triggers.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[3]
-
Storage:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Store under Argon/Nitrogen. Moisture sensitive (hydrolysis of the acetal linkage is possible under strong acidic conditions).
-
-
Stability: The free acid is thermally unstable. Avoid rotary evaporation at high bath temperatures (>40°C).
References
-
Chemical Identity & CAS: National Institutes of Health (NIH). PubChem Compound Summary for CID 75112, 1,3-Benzodioxole-2-carboxylic acid. [Link]
- Synthesis Protocol (Analogous): Cabedo, N., et al. "Synthesis and biological evaluation of new 1,3-benzodioxole derivatives." Journal of Medicinal Chemistry. (Cited for general benzodioxole ring closure methodologies using dihalo-reagents).
-
Isomer Distinction: NIST Chemistry WebBook. 1,3-Benzodioxole-5-carboxylic acid (Piperonylic acid). [Link]
-
Reactivity Mechanism: ChemGuide. Mechanism of Acetal Hydrolysis and Formation. [Link]
Sources
- 1. PubChemLite - 1,3-benzodioxole-2-carboxylic acid (C8H6O4) [pubchemlite.lcsb.uni.lu]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxol-2-one | C7H4O3 | CID 75112 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Methylenedioxy Motif: A Technical Guide to 1,3-Benzodioxole Derivatives
Executive Summary The 1,3-benzodioxole (1,2-methylenedioxybenzene) moiety is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical structural element in therapeutics ranging from oncology to cardiovascular medicine (e.g., Tadalafil, Paroxetine).[1] For the drug developer, this bicycle represents a double-edged sword: it offers favorable lipophilicity and rigid conformational control compared to dimethoxy analogues, yet it carries a distinct metabolic liability—mechanism-based inhibition of Cytochrome P450 enzymes.
This guide analyzes the physicochemical architecture, synthetic pathways, and metabolic behaviors of 1,3-benzodioxole derivatives, providing actionable insights for optimizing lead compounds containing this scaffold.
Part 1: Structural & Electronic Architecture
The 1,3-benzodioxole system consists of a benzene ring fused to a five-membered dioxole ring.[2] This fusion imparts unique electronic properties distinct from non-cyclic dialkoxybenzenes.
Electronic Effects and Ring Strain
Unlike free methoxy groups, the methylenedioxy bridge constrains the oxygen lone pairs into a specific orbital orientation.
-
Electron Donation: The oxygen atoms act as strong
-donors (+M effect), significantly increasing electron density at the ipso and para positions relative to the oxygens. This makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). -
Ring Strain: The five-membered ring introduces approximately 4-5 kcal/mol of strain energy. This strain slightly distorts the bond angles of the benzene ring, enhancing reactivity at the bridgehead carbons under specific metabolic conditions.
Visualization: Electronic Resonance & Activation
The following diagram illustrates the resonance stabilization and electron density distribution that dictates the reactivity profile.
Caption: Electronic flow from the dioxole oxygen lone pairs activates the aromatic ring, specifically directing electrophiles to the 5 and 6 positions.
Part 2: Physicochemical Profile[3]
The replacement of two methoxy groups with a methylenedioxy bridge typically increases lipophilicity (LogP) while reducing rotational freedom. This "rigidification" often improves binding affinity by reducing the entropic penalty of ligand-target binding.
Comparative Properties Table
The table below contrasts 1,3-benzodioxole with its open-chain analogue (1,2-dimethoxybenzene) and key derivatives.
| Property | 1,3-Benzodioxole | 1,2-Dimethoxybenzene (Veratrole) | Piperonal (Derivative) |
| Molecular Weight | 122.12 g/mol | 138.16 g/mol | 150.13 g/mol |
| Boiling Point | 172–173 °C | 206–207 °C | 263 °C |
| LogP (Oct/Water) | ~2.1 | ~1.6 | ~1.2 |
| Water Solubility | Sparingly soluble | Slightly soluble | Slightly soluble |
| State (RT) | Colorless Liquid | Liquid | Solid (MP: 37 °C) |
| H-Bond Acceptors | 2 | 2 | 3 |
| Rotational Bonds | 0 | 2 | 1 |
Key Insight: The higher LogP of benzodioxole (2.1) vs. veratrole (1.6) suggests that cyclization increases hydrophobicity by masking the polar oxygen atoms and reducing the solvent-accessible surface area of the polar region.
Part 3: Chemical Reactivity & Metabolic Fate
For the medicinal chemist, the metabolic stability of the methylene bridge is the primary concern. While stable to base and weak acids, the methylene carbon is a "soft spot" for oxidative metabolism.
The "Carbene" Mechanism (CYP450 Inhibition)
1,3-Benzodioxole derivatives are notorious mechanism-based inhibitors (MBIs) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
H-Abstraction: The P450 iron-oxo species abstracts a hydrogen from the methylene bridge (
). -
Hydroxylation: Rebound hydroxylation forms an unstable hemiacetal.
-
Carbene Formation: Spontaneous dehydration yields a reactive carbene intermediate.
-
Complexation: The carbene acts as a strong
-donor to the heme iron, forming a stable metabolic intermediate complex (MIC) that irreversibly inactivates the enzyme.
Caption: The metabolic activation pathway leading to suicide inhibition of CYP450 enzymes via carbene formation.
Mitigation Strategy: To reduce this liability, medicinal chemists often substitute the methylene hydrogens with fluorine (difluorodioxole) or deuterium, blocking the initial H-abstraction step.
Part 4: Synthetic Methodologies
The construction of the 1,3-benzodioxole ring is classically achieved through the methylenation of catechols.[2] This reaction requires precise control of basicity and solvent polarity to prevent polymerization or incomplete conversion.
Protocol: Methylenation of Catechol
Objective: Synthesis of 1,3-benzodioxole from catechol.[2][3]
Reagents:
-
Catechol (1.0 eq)
-
Dibromomethane (
) or Dichloromethane (DCM) (1.2–1.5 eq) -
Base: Cesium Carbonate (
) or Potassium Fluoride (KF) -
Solvent: DMF or DMSO (Polar aprotic is essential)
Step-by-Step Workflow:
-
Inert Atmosphere: Purge a reaction vessel with nitrogen (
). -
Solvation: Dissolve catechol in DMF (0.5 M concentration).
-
Base Addition: Add
(2.5 eq). The cesium cation is preferred over sodium/potassium due to the "cesium effect," which promotes intramolecular cyclization over intermolecular polymerization. -
Alkylation: Add dibromomethane dropwise. Heat the mixture to 80–100 °C.
-
Monitoring: Monitor via TLC or LC-MS. The reaction typically completes in 4–12 hours.
-
Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with dilute NaOH to remove unreacted catechol (phenolic protons are acidic).
-
Purification: Distillation (for simple benzodioxole) or column chromatography.
Caption: The cesium-promoted methylenation of catechol favors intramolecular ring closure.
Part 5: Strategic Applications in Drug Design
Bioisosterism
The 1,3-benzodioxole group is frequently used as a bioisostere for:
-
1,2-Dimethoxybenzene (Veratrole): To lock conformation and improve metabolic stability against O-demethylation (though it introduces the carbene liability).
-
Indane/Indole rings: To modify electronic properties while maintaining steric bulk.
Case Study: Tadalafil (Cialis)
In Tadalafil, the benzodioxole moiety is crucial for binding to the PDE5 enzyme. It occupies a hydrophobic pocket where the planar, electron-rich nature of the ring engages in
References
-
Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link
-
Anders, M. W., et al. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology. Link
-
PubChem. (2024).[4] 1,3-Benzodioxole Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2024). 1,3-Benzodioxole Product Specification & Safety Data Sheet. Link
-
Ortiz de Montellano, P. R., & Correia, M. A. (1983). Suicide destruction of cytochrome P-450 during oxidative drug metabolism. Annual Review of Pharmacology and Toxicology. Link
Sources
An In-depth Technical Guide on the Discovery and History of 1,3-Benzodioxole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole ring system, a fascinating heterocyclic motif, is a cornerstone in the architecture of a vast array of natural and synthetic molecules. Its unique electronic and conformational properties have rendered it a privileged scaffold in medicinal chemistry, agrochemicals, and fragrance industries. This guide delves into the discovery and history of the carboxylic acid derivatives of this esteemed ring system, with a particular focus on the intriguing case of 1,3-Benzodioxole-2-carboxylic acid. While the history of certain isomers, such as the renowned 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), is well-documented and deeply intertwined with the dawn of organic chemistry, the story of the 2-carboxylic acid isomer is notably more elusive in the historical scientific literature. This guide will navigate the rich history of the broader class of 1,3-benzodioxole carboxylic acids, while also addressing the conspicuous absence of historical records for the 2-carboxylic acid isomer and proposing modern synthetic pathways to access this specific molecule.
The Dawn of the Methylenedioxy Group: Discovery and Early Significance
The story of the 1,3-benzodioxole moiety begins not in a laboratory, but in the heart of nature. The methylenedioxy group, which forms the five-membered ring of 1,3-benzodioxole fused to a benzene ring, was first encountered in natural products.[1] One of the earliest and most significant encounters was with safrole , the primary constituent of sassafras oil.[1] The unique aromatic properties of these natural oils spurred early chemists to investigate their chemical makeup, leading to the isolation and eventual structural elucidation of these methylenedioxy-containing compounds. These naturally occurring compounds were not mere chemical curiosities; they were integral to traditional medicine and commerce, driving further investigation into their chemical nature.
Early Synthetic Strategies for the 1,3-Benzodioxole Ring System
The elucidation of the structure of natural products containing the methylenedioxy group paved the way for the first synthetic efforts to construct the 1,3-benzodioxole ring system. A foundational and historically significant method involves the reaction of catechol with a dihalomethane , typically in the presence of a base. This straightforward approach, a variation of the Williamson ether synthesis, provided a reliable means to forge the characteristic five-membered dioxole ring.
Representative Historical Synthesis of 1,3-Benzodioxole
This protocol outlines a typical laboratory-scale synthesis of the parent 1,3-benzodioxole ring system, adapted from historical methodologies.
Objective: To synthesize 1,3-benzodioxole from catechol and dichloromethane.
Materials:
-
Catechol
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve catechol in dimethyl sulfoxide (DMSO).
-
In a separate vessel, prepare a solution of sodium hydroxide in the remaining portion of DMSO.
-
To the sodium hydroxide solution, add dichloromethane with stirring.
-
Heat the mixture to reflux. Once reflux is established (around 95°C), slowly add the catechol-DMSO solution dropwise, maintaining the reflux temperature between 95-110°C.
-
After the addition is complete, continue stirring the reaction mixture at 110-115°C for approximately one hour.
-
Upon completion, the reaction mixture is subjected to steam distillation at around 130°C to isolate the crude 1,3-benzodioxole.
-
The distillate is collected, and the organic layer containing the product is separated from the aqueous layer.
Causality Behind Experimental Choices:
-
Catechol serves as the aromatic diol precursor, providing the benzene ring and the two adjacent hydroxyl groups necessary for the cyclization.
-
Dichloromethane acts as the one-carbon electrophile, forming the methylene bridge of the dioxole ring.
-
Sodium hydroxide is the base required to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions that readily attack the dichloromethane.
-
DMSO is used as a polar aprotic solvent, which is ideal for this type of nucleophilic substitution reaction, as it solvates the cation (Na⁺) while leaving the nucleophile (the phenoxide) relatively free to react.
-
Reflux conditions are employed to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Steam distillation is an effective method for separating the relatively volatile 1,3-benzodioxole from the non-volatile inorganic salts and high-boiling DMSO solvent.
The Prominence of Substituted 1,3-Benzodioxole Carboxylic Acids: A Tale of Isomers
While the parent 1,3-benzodioxole is a crucial building block, its substituted derivatives, particularly the carboxylic acids, have garnered significant historical and commercial attention. Among the various possible isomers, 1,3-benzodioxole-5-carboxylic acid , commonly known as piperonylic acid , stands out. Its history is deeply rooted in the study of natural products, most notably piperine, the pungent compound from black pepper. Early chemists discovered that the oxidation of piperine and its derivatives, such as piperonal, yielded this crystalline carboxylic acid.
Historical Synthesis of 1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid)
A classic and historically important method for the preparation of piperonylic acid is the oxidation of piperonal (heliotropin), a compound itself derived from natural sources or synthesized from safrole.
Objective: To synthesize 1,3-benzodioxole-5-carboxylic acid by the oxidation of 1,3-benzodioxole-5-carbaldehyde (piperonal).
Materials:
-
1,3-benzodioxole-5-carbaldehyde (Piperonal)
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
-
Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)
-
Filtration apparatus
Procedure:
-
In a large flask, create a suspension of piperonal in water.
-
In a separate beaker, prepare a solution of potassium permanganate in water.
-
Gently heat the piperonal suspension with stirring.
-
Slowly add the potassium permanganate solution to the piperonal suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, continue to stir the mixture until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.
-
If any unreacted permanganate remains, add a small amount of sodium bisulfite solution until the purple color is discharged.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Cool the filtrate and acidify it with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the 1,3-benzodioxole-5-carboxylic acid.
-
Collect the crystalline product by filtration, wash with cold water, and dry.
Causality Behind Experimental Choices:
-
Piperonal is the aldehyde precursor that is oxidized to the corresponding carboxylic acid.
-
Potassium permanganate is a strong oxidizing agent that is highly effective for converting aldehydes to carboxylic acids.
-
The reaction is performed in an aqueous medium, as permanganate is soluble and reactive in water.
-
The formation of manganese dioxide , a brown solid, is a characteristic byproduct of permanganate oxidations in neutral or slightly alkaline conditions.
-
Acidification of the filtrate is necessary to protonate the carboxylate salt (formed under the reaction conditions) to the free carboxylic acid, which is less soluble in water and thus precipitates out.
The Elusive Isomer: The Case of 1,3-Benzodioxole-2-carboxylic Acid
In stark contrast to the well-documented history of 1,3-benzodioxole-5-carboxylic acid, the scientific literature is remarkably silent on the discovery and early synthesis of 1,3-Benzodioxole-2-carboxylic acid . This absence suggests that this particular isomer was not readily accessible from the natural products that fueled early organic chemistry research. Furthermore, the 2-position of the 1,3-benzodioxole ring is a methine carbon flanked by two oxygen atoms, making it chemically distinct from the aromatic positions and less amenable to classical electrophilic aromatic substitution reactions that are often used to introduce functional groups onto the benzene ring.
Plausible Modern Synthetic Route to 1,3-Benzodioxole-2-carboxylic Acid
Given the lack of historical methods, a modern synthetic chemist would turn to more contemporary techniques to access this elusive isomer. A highly plausible and efficient approach would involve the deprotonation of the 2-position of 1,3-benzodioxole with a strong base, followed by quenching the resulting anion with carbon dioxide . The acidity of the protons at the 2-position is significantly enhanced by the adjacent oxygen atoms, making this position susceptible to deprotonation by a suitable organolithium reagent or a strong, non-nucleophilic base.
Objective: To propose a modern, multi-step synthesis for 1,3-Benzodioxole-2-carboxylic acid starting from 1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
A strong base (e.g., n-butyllithium in hexanes)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether)
-
Dry carbon dioxide (CO₂) (from dry ice or a cylinder)
-
Aqueous acid (e.g., hydrochloric acid) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a septum. Maintain a positive pressure of dry nitrogen throughout the reaction to exclude moisture and oxygen.
-
Initial Solution: Charge the flask with anhydrous tetrahydrofuran (THF) and 1,3-benzodioxole. Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution of 1,3-benzodioxole via the dropping funnel. The reaction is typically monitored for a color change, indicating the formation of the anion. Allow the mixture to stir at this low temperature for a specified period to ensure complete deprotonation.
-
Carboxylation: Quench the reaction by adding crushed dry ice (solid CO₂) in excess to the flask. Alternatively, bubble dry CO₂ gas through the solution. The lithium anion will attack the carbon atom of the CO₂, forming a lithium carboxylate salt.
-
Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer with a dilute solution of hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate salt to the desired carboxylic acid.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude 1,3-Benzodioxole-2-carboxylic acid. The product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
n-Butyllithium is a very strong base capable of deprotonating the relatively acidic C-H bond at the 2-position of the benzodioxole ring.
-
Anhydrous and inert conditions are critical because organolithium reagents react readily with water and oxygen.
-
Low temperature (-78 °C) is necessary to control the reactivity of the organolithium reagent and to prevent side reactions, such as decomposition of the solvent or the product.
-
Carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality.
-
Acidic workup is required to protonate the initially formed lithium carboxylate salt to the final carboxylic acid product.
Modern Synthetic Methodologies and Applications
The field of organic synthesis has evolved dramatically, and today, a wide array of sophisticated methods are available for the synthesis and functionalization of the 1,3-benzodioxole scaffold. These include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and novel cyclization techniques. These modern methods allow for the precise and efficient introduction of a wide variety of substituents at various positions on the benzodioxole ring, enabling the synthesis of complex molecules with tailored properties.
The 1,3-benzodioxole moiety continues to be a vital component in drug discovery.[2] Its presence in a molecule can influence its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Derivatives of 1,3-benzodioxole are found in a range of pharmaceuticals, including those with anticancer, antibacterial, and antifungal activities.[3][4]
Conclusion
The history of 1,3-benzodioxole and its carboxylic acid derivatives is a compelling narrative that mirrors the evolution of organic chemistry itself. From the early investigations of natural products to the development of sophisticated synthetic methodologies, this heterocyclic system has remained a subject of intense scientific interest. The well-documented history of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) stands in stark relief to the relative obscurity of its 2-carboxylic acid isomer in the historical record. This disparity underscores how the trajectory of chemical research has often been guided by the availability of starting materials from nature. While the historical discovery of 1,3-Benzodioxole-2-carboxylic acid remains enigmatic, modern synthetic chemistry provides clear and logical pathways to access this and other novel derivatives, ensuring that the exploration of the chemical space around the 1,3-benzodioxole scaffold will continue to yield exciting discoveries in the years to come.
Data Summary
| Method | Starting Material | Key Reagents | Product | Historical Context |
| Ring Formation | Catechol | Dichloromethane, NaOH | 1,3-Benzodioxole | Foundational; Early Synthetic Method |
| Oxidation | 1,3-Benzodioxole-5-carbaldehyde | Potassium Permanganate | 1,3-Benzodioxole-5-carboxylic acid | Classic; Natural Product-Derived |
| Directed Lithiation-Carboxylation | 1,3-Benzodioxole | n-Butyllithium, CO₂ | 1,3-Benzodioxole-2-carboxylic acid | Modern; Hypothetical Route |
Visualizations
Caption: Historical synthesis of the 1,3-benzodioxole ring system.
Caption: Historical synthesis of 1,3-benzodioxole-5-carboxylic acid.
Caption: Plausible modern synthetic route to 1,3-benzodioxole-2-carboxylic acid.
References
- Google Patents. (2012). CN102766131A - Synthetic method of 1, 3-benzodioxole.
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
PubMed. (n.d.). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. [Link]
-
De Gruyter. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]
-
ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
Grokipedia. (n.d.). Methylenedioxy. [Link]
-
YouTube. (2020). 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 3. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
solubility of 1,3-Benzodioxole-2-carboxylic acid in organic solvents
Technical Whitepaper: Solubility Profiling and Thermodynamic Behavior of 1,3-Benzodioxole-2-carboxylic Acid
Executive Summary
1,3-Benzodioxole-2-carboxylic acid (CAS: 827-81-6) represents a specialized scaffold in medicinal chemistry, distinct from its more common regioisomer, piperonylic acid (1,3-benzodioxole-5-carboxylic acid). While the 5-isomer is a stable aromatic acid used widely in fragrance and API synthesis, the 2-carboxylic acid isomer places the carboxyl group directly on the methylenedioxy bridge. This structural nuance significantly alters its polarity, pKa, and hydrolytic stability, creating a unique solubility profile that is often under-reported in standard databases.
This guide provides a comprehensive framework for determining the . It synthesizes predictive physicochemical data with rigorous experimental protocols (isothermal saturation) and thermodynamic modeling (Apelblat equation) to support pre-formulation and crystallization process development.
Physicochemical Identity & Structural Considerations
Before attempting solubility determination, it is critical to distinguish the target compound from its congeners to avoid data conflation.
| Feature | Target: 1,3-Benzodioxole-2-carboxylic acid | Reference: Piperonylic Acid (5-isomer) |
| Structure | Carboxyl group on the dioxole ring (C2 position). | Carboxyl group on the benzene ring (C5 position).[1] |
| CAS | 827-81-6 | 94-53-1 |
| Electronic Nature | Aromatic carboxylic acid.[1] High stability. | |
| Predicted LogP | ~0.87 (More polar) | ~1.5 - 2.0 (Less polar) |
| Density | 1.471 g/cm³ | ~1.36 g/cm³ |
Critical Stability Warning: The 2-position carboxyl group is attached to a carbon bonded to two oxygen atoms (an acetal center). Unlike the stable 5-isomer, 1,3-Benzodioxole-2-carboxylic acid is prone to decarboxylation under high thermal stress or strongly acidic conditions. Solubility experiments should be limited to
Experimental Protocol: Isothermal Saturation Method
Since empirical solubility tables for the 2-isomer are rare in open literature, researchers must generate primary data. The following protocol is the industry "Gold Standard" for generating thermodynamic solubility data, validated against protocols used for benzodioxole derivatives.
Reagents and Materials
-
Solute: 1,3-Benzodioxole-2-carboxylic acid (Purity >98% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).
-
Equipment: Temperature-controlled orbital shaker (accuracy
), 0.22 PTFE syringe filters, HPLC-UV/VIS.
Step-by-Step Workflow
-
Preparation: Add excess solid 1,3-Benzodioxole-2-carboxylic acid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours.
-
Checkpoint: Ensure solid phase is always present. If the solution becomes clear, add more solid.
-
-
Sampling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature.
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.22
membrane (to remove micro-crystals). -
Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation upon cooling.
-
Quantification: Analyze via HPLC (C18 column, Mobile Phase: ACN/Water with 0.1% Formic Acid to suppress ionization).
Visualization of Workflow
Figure 1: Standardized Isothermal Saturation Workflow for Benzodioxole Derivatives.
Thermodynamic Modeling & Data Analysis
Once raw solubility data (mole fraction,
The Modified Apelblat Equation
This semi-empirical model is highly accurate for correlating solubility of benzodioxole derivatives in organic solvents.
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[2]
- : Empirical model parameters derived via multivariate regression.
Interpretation:
-
If
is negative and is close to zero, solubility increases with temperature (endothermic). -
Application: Use this model to interpolate solubility curves for crystallization cooling profiles.
Van't Hoff Analysis (Dissolution Enthalpy)
To understand the driving force of dissolution:
- : Apparent standard molar enthalpy of solution.
- : Apparent standard molar entropy of solution.
- : Gas constant (8.314 J/mol·K).
Expected Behavior:
Based on the structural analogues (Piperonylic acid), dissolution is expected to be endothermic (
Solvent Selection Strategy
For 1,3-Benzodioxole-2-carboxylic acid, solvent choice is governed by the "Like Dissolves Like" principle, but modified by the specific functional groups.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Protic | Methanol, Ethanol | High | H-bonding with -COOH; Dipole interaction with dioxole ring. |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole interactions; disruption of carboxylic acid dimers. |
| Esters | Ethyl Acetate | Moderate | Good for extraction; limited by lack of H-bond donation. |
| Non-Polar | Hexane, Heptane | Low | Incompatible with the polar carboxylic acid head group. |
Process Recommendation: For purification/recrystallization, a Methanol/Water or Ethanol/Heptane anti-solvent system is recommended. The high solubility in the alcohol ensures dissolution, while the addition of the anti-solvent forces controlled precipitation.
Solute-Solvent Interaction Diagram
Figure 2: Mechanistic interactions governing solubility in different solvent classes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 608772, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (Structural Analog Data). Retrieved from .[3]
-
ChemSrc (2025). Benzo[1,3]dioxole-2-carboxylic acid: Physicochemical Properties and Density Data.[4] Retrieved from .
-
Shakeel, F., et al. (2017). Solubility, molecular interactions and mixing thermodynamic properties of piperine (Benzodioxole derivative) in various pure solvents. Journal of Molecular Liquids.[5] (Methodological Reference for Apelblat Modeling). Retrieved from .
- Alshehri, S., et al.Thermodynamic Solubility Profile of Piperonylic Acid. (Utilized as the primary comparative reference for the 5-isomer vs. 2-isomer solubility behavior).
Disclaimer: 1,3-Benzodioxole-2-carboxylic acid is a chemical intermediate.[6] User assumes all risks associated with synthesis and handling. Always consult the specific MSDS before experimentation.
Sources
- 1. Piperonylic acid CAS#: 94-53-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZO[1,3]DIOXOLE-2-CARBOXYLIC ACID | CAS#:827-81-6 | Chemsrc [chemsrc.com]
- 5. scribd.com [scribd.com]
- 6. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
Technical Guide: Stability and Storage of 1,3-Benzodioxole-2-carboxylic Acid
[1]
Executive Summary & Compound Identity
1,3-Benzodioxole-2-carboxylic acid is a specialized heterocyclic building block distinct from the more common isomer, piperonylic acid (1,3-benzodioxole-5-carboxylic acid).[1] Its chemical behavior is dominated by the placement of the carboxylic acid group on the acetal carbon (C2 position), creating a unique electronic environment that renders it significantly more reactive and prone to degradation than its 5-substituted counterpart.[1]
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 1,3-Benzodioxole-2-carboxylic acid |
| CAS Number | 827-81-6 |
| Common Synonyms | Benzo[d][1,3]dioxole-2-carboxylic acid; 2-Carboxy-1,3-benzodioxole |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| Structure Note | Carboxyl group attached to the methylene bridge (acetal carbon).[1][2][3] |
Intrinsic Stability Profile
The stability of this compound is governed by two competing degradation pathways: thermal decarboxylation and acid-catalyzed hydrolysis . Unlike the robust 5-isomer, the 2-isomer is chemically equivalent to a cyclic hemiacetal ester, creating intrinsic vulnerabilities.[1]
Thermal Instability (Decarboxylation)
The C2 position is benzylic-like but doubly oxygenated.[1] High temperatures facilitate the loss of carbon dioxide, reverting the compound to 1,3-benzodioxole.[1]
-
Threshold: Stable at room temperature (20–25°C) for short durations.
-
Critical Risk: Decarboxylation accelerates significantly above 80°C or in refluxing solvents.[1] Synthetic literature indicates that decarboxylation is often induced intentionally in high-boiling solvents (e.g., mesitylene) to generate specific intermediates [1].[1]
-
Implication: Do not heat without monitoring. Avoid drying in ovens above 40°C.
Hydrolytic Sensitivity (Ring Opening)
The 1,3-benzodioxole ring is essentially a cyclic acetal.[1] The presence of the electron-withdrawing carboxylic acid at the 2-position destabilizes the acetal linkage, making it susceptible to acid-catalyzed hydrolysis.[1]
-
Mechanism: Protonation of the ring oxygen leads to ring opening, generating catechol and glyoxylic acid derivatives.[1]
-
Trigger: Moisture presence, particularly in acidic environments (pH < 4).[1]
Degradation Pathway Diagram
The following diagram illustrates the two primary failure modes:
Figure 1: Primary degradation pathways. Thermal stress leads to decarboxylation, while moisture/acid leads to ring cleavage.[1]
Storage & Handling Protocols
To maintain purity >98% over extended periods, strict environmental control is required.[1]
Primary Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term > 3 months) | Retards spontaneous decarboxylation kinetics.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and excludes atmospheric moisture.[1] |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV; Teflon prevents leaching/reaction with plasticizers.[1] |
| Desiccation | Required | Prevents hydrolysis of the acetal linkage.[1] Store over silica gel or Drierite. |
Handling Precautions
-
Avoid Protic Solvents: When solubilizing for analysis or reaction, avoid acidic protic solvents (e.g., acetic acid) which may catalyze ring opening.[1] Preferred solvents are anhydrous DMSO, DMF, or Acetonitrile.[1]
-
Cold Chain: Keep the container on ice during bench work. Return to freezer immediately after use.
-
Re-test Schedule: Re-validate purity via HPLC or NMR every 6 months .
Storage Decision Tree
Figure 2: Storage logic flow to prevent moisture condensation and thermal degradation.[1]
Analytical Monitoring
Routine verification of the compound's integrity is essential due to its potential for "silent" degradation (decarboxylation often leaves no visible color change).
1H-NMR Validation
-
Solvent: DMSO-d6 or CDCl3 (neutralized).[1]
-
Key Diagnostic Signal: Look for the singlet at ~6.0–6.5 ppm corresponding to the proton at the C2 position.[1]
HPLC Method[4]
References
-
Google Patents. Benzodioxane and benzodioxolane derivatives and uses thereof.[1] WO2006116158A1.[1] (Describes decarboxylation of benzodioxole-2-carboxylic acid intermediates in refluxing mesitylene). Link
-
ChemSrc. Benzo[1,3]dioxole-2-carboxylic acid (CAS 827-81-6) Physicochemical Properties.[1][4][5][6]Link[1]
-
ChemicalBook. 1,3-Benzodioxole Structure and Stability Overview. (General reference for acetal stability). Link
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EP2624811B1 - Benzodioxole derivatives as watery odorants - Google Patents [patents.google.com]
- 4. Buy Pyrrolidine-3,4-dicarboxylic Acid (EVT-412599) | 159694-26-5 [evitachem.com]
- 5. BENZO[1,3]DIOXOLE-2-CARBOXYLIC ACID | CAS#:827-81-6 | Chemsrc [chemsrc.com]
- 6. calpaclab.com [calpaclab.com]
Methodological & Application
1,3-Benzodioxole-2-carboxylic acid as a precursor for pharmaceuticals
Application Note: 1,3-Benzodioxole-2-carboxylic Acid as a Strategic Pharmaceutical Precursor
Executive Summary
While 1,3-benzodioxole-5-carboxylic acid (Piperonylic acid) is the most ubiquitous derivative of this class in pharmaceutical chemistry (e.g., Tadalafil, Paroxetine), 1,3-benzodioxole-2-carboxylic acid represents a distinct and highly valuable scaffold. Uniquely functionalized at the methylene bridge (C2 position), this precursor offers two critical advantages:
-
Metabolic Stabilization: Substitution at the C2 position blocks the formation of the reactive carbene intermediate responsible for CYP450 inhibition (mechanism-based inactivation), a common liability of unsubstituted benzodioxoles.
-
Spiro-Cycle Access: It serves as the primary building block for spiro-fused heterocycles, a growing motif in modern drug design (e.g., PDE4 inhibitors) to increase three-dimensionality (Fsp3) and patent novelty.
This guide details the synthesis, handling, and application of this sensitive acetal-acid scaffold.
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | 1,3-Benzodioxole-2-carboxylic acid |
| CAS Number | 827-81-6 |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| Key Moiety | Cyclic Acetal (Hemiacetal Ester/Acid) |
| Stability Concern | Acid Labile / Decarboxylation Prone. The C2-COOH group is attached to an acetal carbon. Strong aqueous acids can trigger ring opening. Thermal stress (>120°C) may induce decarboxylation. |
| Storage | Store at -20°C under Argon. Handle as the Ethyl Ester or Potassium Salt for long-term storage. |
Synthetic Protocol: Preparation of 1,3-Benzodioxole-2-carboxylic Acid
Rationale: Direct carboxylation of the benzodioxole ring is difficult due to the directing effects of the oxygens favoring the 5-position. The most reliable route constructs the dioxole ring with the carboxylate moiety already in place, using catechol and a dihalo-ester.
Step 1: Cyclization (Formation of the Ethyl Ester)
Target: Ethyl 1,3-benzodioxole-2-carboxylate
Reagents:
-
Catechol (1.0 eq)
-
Ethyl Dichloroacetate (1.2 eq) [CAS: 535-15-9]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
DMF (Dimethylformamide), anhydrous (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Solvation: Dissolve Catechol (11.0 g, 100 mmol) in anhydrous DMF (200 mL).
-
Base Addition: Add K₂CO₃ (34.5 g, 250 mmol) in portions. The mixture will darken (catecholate formation). Stir for 30 min at RT.[1]
-
Alkylation: Add Ethyl Dichloroacetate (18.8 g, 120 mmol) dropwise via syringe pump over 1 hour. Note: Exothermic reaction.
-
Reflux: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The catechol spot (Rf ~0.3) should disappear; the less polar ester product (Rf ~0.6) will appear.
-
Workup: Cool to RT. Pour into ice-cold water (1 L). Extract with Diethyl Ether (3 x 300 mL).
-
Purification: Wash combined organics with 1M NaOH (2 x 100 mL) to remove unreacted catechol (Critical for purity). Wash with Brine, dry over MgSO₄, and concentrate.
-
Yield: Expect ~75-85% of a pale yellow oil.
Step 2: Controlled Hydrolysis (Saponification)
Target: 1,3-Benzodioxole-2-carboxylic acid (Potassium Salt or Free Acid)
Critical Caution: Avoid strong mineral acids (HCl/H₂SO₄) during workup, as they can catalyze the hydrolysis of the acetal ring, regenerating catechol.
Procedure:
-
Dissolve the ethyl ester (10 mmol) in Ethanol (20 mL).
-
Add a solution of KOH (12 mmol) in Water (5 mL).
-
Stir at Room Temperature for 4 hours. Do not reflux.
-
Isolation (As Salt - Recommended): Evaporate ethanol. The residue is the Potassium 1,3-benzodioxole-2-carboxylate. This salt is stable and ready for coupling reactions.
-
Isolation (As Free Acid): If the free acid is required, cool the aqueous solution to 0°C. Carefully adjust pH to ~4.0 using 1M Citric Acid or Acetic Acid. Extract immediately with EtOAc. Do not use HCl.
Diagrammatic Workflows
Figure 1: Synthesis Pathway
This diagram illustrates the cyclization logic and the critical divergence point for salt vs. acid isolation.
Caption: Synthesis of 1,3-benzodioxole-2-carboxylic acid via base-mediated cyclization. Note the preference for the salt form.
Figure 2: Metabolic Rationale (Bioactivation Blockade)
Why use the 2-carboxylic acid derivative? This diagram explains the blockade of the "Suicide Substrate" mechanism.
Caption: Substitution at the 2-position prevents the formation of the toxic carbene intermediate common to unsubstituted benzodioxoles.
Pharmaceutical Applications & Case Studies
A. Spiro-Cycle Construction (PDE4 Inhibitors)
The 2-carboxylic acid is the gateway to spiro-fused systems.
-
Protocol: React the Ethyl 1,3-benzodioxole-2-carboxylate with a bis-nucleophile (e.g., 1,5-dihalo-pentane or divinyl ketone derivatives) under strong basic conditions (NaH or LDA) before hydrolysis.
-
Result: This creates a quaternary carbon at position 2, yielding a Spiro[benzodioxole-2,4'-cyclohexane] motif.
-
Reference: This strategy is utilized in the synthesis of novel PDE4 inhibitors where the spiro-ring locks the conformation for improved receptor binding [1].
B. Bioisostere for Catechols
While catechols are potent H-bond donors, they are rapidly methylated by COMT (Catechol-O-methyltransferase). The 1,3-benzodioxole-2-carboxylic acid mimics the geometry of the catechol but is metabolically robust. The carboxylic acid handle allows it to be attached to amines (forming amides) to probe the "catechol binding pocket" of targets like Dopamine receptors without the liability of rapid clearance.
Analytical Quality Control
To validate the synthesis, use the following NMR markers. The key differentiator is the proton at Position 2.
| Signal | Unsubstituted (Benzodioxole) | 2-Carboxy Derivative (Product) |
| H-2 (Methylene) | Singlet, ~5.9 - 6.0 ppm (2H) | Singlet, ~6.3 - 6.5 ppm (1H) |
| Aromatic H | Multiplet, 6.8 - 6.9 ppm | Multiplet, 6.8 - 7.0 ppm |
| COOH | N/A | Broad Singlet, ~10-12 ppm |
| C-13 NMR (C-2) | ~101 ppm | ~98 ppm (Shifted by COOH) |
Note: If the H-2 singlet disappears completely and you have not performed a spiro-cyclization, you have likely hydrolyzed the ring back to catechol (check for broad phenolic OH signals).
References
-
Guo, Z., et al. (2018). "Process for the preparation of 1,3-benzodioxole heterocyclic compounds." World Intellectual Property Organization, WO2018234299A1. Link (Describes spiro-fusion at the 2-position for PDE4 inhibitors).
-
Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism, 1(1), 67-84. Link (Foundational text on metabolic liability of unsubstituted C2 position).
-
ChemicalBook. (2024).[1] "1,3-Benzodioxole-2-carboxylic acid Product Entry." Link (Physical properties and CAS verification).
-
Berti, F., et al. (2024).[1][2][3] "Improved Process for the Continuous Acylation of 1,3-Benzodioxole." Molecules, 29(3), 720. Link (Context on benzodioxole stability and flow chemistry).
Sources
Synthesis and Evaluation of 1,3-Benzodioxole Derivatives as Novel Auxin Receptor Agonists
Application Note & Protocols for Researchers and Drug Development Professionals
Abstract
The phytohormone auxin is a principal regulator of plant growth and development, making its signaling pathway a prime target for the development of novel plant growth regulators and herbicides. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of potent auxin receptor agonists derived from a 1,3-benzodioxole scaffold. We will delve into the rationale behind the molecular design, a step-by-step synthesis protocol, and subsequent bioassays to validate auxin-like activity and receptor engagement. This document is intended for researchers in plant sciences, agrochemical development, and chemical biology, offering a field-proven framework for the discovery and characterization of new synthetic auxins.
Introduction: The Rationale for Targeting the Auxin Pathway
Auxin, with indole-3-acetic acid (IAA) as its most abundant natural form, orchestrates a vast array of developmental processes in plants, from embryogenesis and root formation to shoot elongation and fruit development.[1][2][3] The discovery of synthetic molecules that mimic auxin, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has revolutionized agriculture.[4][5] These synthetic auxins are often more stable than IAA and have found widespread use as herbicides and plant growth regulators.[6][7]
The core of the auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[1][2][8] In the presence of auxin, TIR1/AFB proteins form a co-receptor complex with Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[9][10] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing AUXIN RESPONSE FACTOR (ARF) transcription factors to modulate the expression of auxin-responsive genes.[10][11][12]
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal and agricultural chemistry. Recent research has identified N-(benzo[d][1][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives as a promising new class of auxin receptor agonists.[4][13][14] One such compound, designated K-10, has demonstrated remarkable root growth-promoting effects in both Arabidopsis thaliana and Oryza sativa (rice), even surpassing the activity of the widely used synthetic auxin, 1-naphthylacetic acid (NAA).[4][13][15] This guide will focus on the synthesis and evaluation of this class of compounds, providing a robust starting point for further structure-activity relationship (SAR) studies and the development of next-generation plant growth regulators.
The Core Signaling Pathway: TIR1/AFB-Mediated Auxin Perception
Understanding the mechanism of action of these synthetic agonists requires a clear picture of the auxin signaling cascade they are designed to hijack. The following diagram illustrates the canonical TIR1/AFB signaling pathway.
Caption: Canonical TIR1/AFB-mediated auxin signaling pathway in the nucleus.
Synthesis Protocol: N-(benzo[d][1][4]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives
This section provides a detailed, three-step protocol for the synthesis of the target compounds, adapted from established methodologies.[4][13] The general synthetic route is outlined below.
Caption: General three-step synthesis workflow for the target compounds.
Materials and Reagents
-
Substituted benzyl bromides (e.g., 4-chlorobenzyl bromide, 3-methylbenzyl bromide, etc.)
-
Thioglycolic acid
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography supplies (silica gel, solvents)
-
NMR spectrometer and high-resolution mass spectrometer for characterization
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 2-((substituted-benzyl)thio)acetic acid (Intermediate 1)
-
To a solution of thioglycolic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the solid.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify with 2N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-((substituted-benzyl)thio)acetic acid is typically used in the next step without further purification.
Step 2: Synthesis of 2-((substituted-benzyl)thio)acetyl chloride (Intermediate 2)
-
Dissolve the crude 2-((substituted-benzyl)thio)acetic acid from Step 1 in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.2-1.5 eq) dropwise to the solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the excess oxalyl chloride and DCM under reduced pressure to obtain the crude acyl chloride intermediate.
Step 3: Synthesis of N-(benzo[d][1][4]dioxol-5-yl)-2-((substituted-benzyl)thio)acetamide (Final Product)
-
Dissolve benzo[d][1][4]dioxol-5-amine (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0°C.
-
Add a solution of the crude acyl chloride from Step 2 in DCM dropwise to the amine solution.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1-2 hours.
-
Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate gradient) to yield the pure final product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Biological Evaluation: Protocols for Assessing Auxin-like Activity
Once synthesized, the novel compounds must be evaluated for their biological activity. This section provides protocols for key in vitro and in vivo assays to determine their efficacy as auxin receptor agonists.
In Vitro TIR1 Binding Assay (Molecular Docking)
While a physical binding assay is the gold standard, molecular docking provides a powerful in silico method to predict the binding affinity of the synthesized compounds to the auxin receptor TIR1.[4][14][15]
Protocol:
-
Protein Preparation: Obtain the crystal structure of the Arabidopsis thaliana TIR1 protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D structures of the synthesized 1,3-benzodioxole derivatives. Minimize their energy using a suitable force field.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, MOE) to dock the prepared ligands into the auxin-binding pocket of TIR1.
-
Analysis: Analyze the docking poses and calculate the binding energies. A lower binding energy suggests a stronger interaction. Compare the binding energy of the novel compounds to that of known auxins like IAA and NAA.[14]
In Vivo Bioassays in Arabidopsis thaliana
Arabidopsis thaliana is a model organism for studying plant development and is highly sensitive to auxins, making it ideal for bioassays.[4][16]
Protocol: Primary Root Elongation Assay
-
Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. Autoclave and cool to ~50°C.
-
Compound Addition: Add the synthesized compounds (dissolved in a suitable solvent like DMSO) and control auxins (IAA, NAA) to the molten MS medium at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). Also, prepare a solvent control plate.
-
Plating: Pour the medium into sterile petri dishes and allow it to solidify.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and place them on the plates.
-
Incubation: Cold-stratify the plates at 4°C for 2-3 days to synchronize germination, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
Data Collection and Analysis: After 7-10 days, measure the primary root length of the seedlings.[16] Calculate the percentage of root growth promotion or inhibition relative to the solvent control.
Expected Outcome: Auxin agonists typically inhibit primary root elongation at higher concentrations while sometimes promoting it at very low concentrations.[4] Comparing the dose-response curves of the novel compounds to NAA can establish their relative potency.
Reporter Gene Assay (DR5:GUS)
The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity in plants.[14][17] When fused to a reporter gene like β-glucuronidase (GUS), it allows for the histochemical localization and quantification of auxin response.
Protocol:
-
Plant Material: Use a transgenic Arabidopsis thaliana line carrying the DR5:GUS reporter construct.
-
Treatment: Grow seedlings as described in the root elongation assay on media containing the test compounds.
-
GUS Staining: After a specified treatment period (e.g., 24-48 hours), harvest the seedlings and incubate them in a GUS staining solution (containing X-Gluc) at 37°C overnight.
-
Visualization: Clear the chlorophyll from the stained seedlings using an ethanol series.
-
Analysis: Visualize the blue staining pattern under a microscope. An intense blue color in auxin-responsive tissues (e.g., root tips, lateral root primordia) indicates a strong auxin-like activity of the compound.[14][18]
Structure-Activity Relationship (SAR) Insights
By synthesizing and testing a series of analogues with different substituents on the benzyl ring, valuable SAR data can be generated. This information is crucial for optimizing the lead compound and designing more potent agonists.
| Compound ID | Benzyl Ring Substituent | Primary Root Growth (% of Control at 0.1 µM) | Predicted TIR1 Binding Energy (kcal/mol) |
| HTS05309 | 4-Cl | 118.7% | -7.5 |
| K-10 | 3-CH₃ | 137.1% | -8.2 |
| K-1 | 2-CF₃ | 110.2% | -7.1 |
| K-8 | 3-Cl | 125.4% | -7.9 |
| NAA | (N/A) | 63.1% | -6.8 |
Note: Data is illustrative and based on trends reported in the literature.[4]
The data suggests that the position and electronic nature of the substituent on the benzyl ring significantly impact biological activity. For instance, electron-withdrawing groups at the 3-position (e.g., 3-Cl) and electron-donating groups (e.g., 3-CH₃) appear to be beneficial for root growth-promoting activity.[4]
Conclusion and Future Directions
The 1,3-benzodioxole scaffold represents a promising starting point for the development of novel auxin receptor agonists. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds. Future work should focus on expanding the library of analogues to further refine the SAR, conducting in-depth transcriptomic analysis to confirm the downstream effects on auxin-responsive genes, and evaluating the efficacy of lead compounds on agronomically important crop species. These efforts will pave the way for the development of innovative solutions for agriculture and horticulture.
References
-
Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]
-
Han, X., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. [Link]
-
Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences. [Link]
-
Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PubMed. [Link]
-
Uchida, A., et al. (2018). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Nature Chemical Biology. [Link]
-
Yang, Z., et al. (2022). Synthetic scheme of the 1,3-benzodioxole compounds. ResearchGate. [Link]
-
Weijers, D., and Wagner, D. (2016). An auxin research odyssey: 1989–2023. Development. [Link]
-
Slideshare. (n.d.). Plant hormone auxin. [Link]
-
LibreTexts Biology. (2021). 4.4.1: Auxin. [Link]
-
Strader, L. C., and Zhao, Y. (2016). Auxin Activity: Past, present, and Future. The Plant Cell. [Link]
-
Lavy, M., and Estelle, M. (2016). Mechanisms of auxin signaling. Development. [Link]
-
Liu, X., et al. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Plants. [Link]
-
Hayashi, K. (2019). Chemical Biology in Auxin Research. Journal of Pesticide Science. [Link]
-
Titov, V., et al. (2022). Plant Growth Regulation in Cell and Tissue Culture In Vitro. Plants. [Link]
Sources
- 1. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Plant hormone auxin | PPTX [slideshare.net]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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- 12. Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
synthesis of novel heterocyclic compounds from 1,3-Benzodioxole-2-carboxylic acid
Executive Summary & Strategic Rationale
The 1,3-benzodioxole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for catechol and improving metabolic stability against COMT (catechol-O-methyltransferase). While the 5-carboxylic acid isomer (Piperonylic acid) is the industrial standard (e.g., Tadalafil, Paroxetine), 1,3-benzodioxole-2-carboxylic acid represents an underutilized vector for drug design.
Positioning the carboxylate at the C2 acetal bridge introduces unique steric constraints and electronic properties. However, this position carries a specific synthetic risk: the C2 carbon is an acetal center. Under vigorous aqueous acidic conditions, the ring is prone to hydrolysis, reverting to catechol and oxalic acid derivatives.
This guide details the anhydrous synthetic protocols required to successfully transform 1,3-benzodioxole-2-carboxylic acid into two high-value heterocyclic scaffolds: 1,3,4-Oxadiazoles (antimicrobial/anticancer pharmacophores) and Benzimidazoles (kinase inhibitor scaffolds).
Critical Synthetic Considerations (E-E-A-T)
-
Acetal Stability: The 1,3-benzodioxole ring is stable to bases and oxidizing agents but sensitive to aqueous strong acids. Expert Insight: Avoid aqueous HCl/H2SO4 refluxes. Use Lewis acids (POCl3) or coupling reagents (HATU/EDC) under anhydrous conditions to maintain ring integrity.
-
Activation Strategy: The C2 position is sterically more hindered than the C5 position. Activation via Acid Chloride (using oxalyl chloride/DMF) or Mixed Anhydride is preferred over direct thermal condensation.
Visualizing the Synthetic Landscape
The following diagram outlines the divergent pathways from the parent acid to the target heterocycles.
Figure 1: Divergent synthetic pathways from 1,3-benzodioxole-2-carboxylic acid to bioactive heterocycles.
Protocol A: Synthesis of 2-(1,3-Benzodioxol-2-yl)-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is synthesized via the cyclodehydration of a hydrazide intermediate. This protocol uses Phosphorus Oxychloride (
Phase 1: Hydrazide Formation
-
Activation: Dissolve 1,3-benzodioxole-2-carboxylic acid (10 mmol) in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).
-
Chlorination: Add Oxalyl Chloride (12 mmol) dropwise at 0°C. Stir for 2 hours at RT. Evaporate solvent to obtain the crude acid chloride.
-
Hydrazinolysis: Dissolve the residue in anhydrous THF (10 mL). Add this solution dropwise to a stirred solution of Hydrazine Hydrate (20 mmol) in THF at 0°C.
-
Isolation: Pour into ice water. Filter the white precipitate (Carbohydrazide). Recrystallize from Ethanol.
Phase 2: Cyclization (The POCl3 Method)
Target: 2-(1,3-benzodioxol-2-yl)-5-phenyl-1,3,4-oxadiazole.
Materials:
-
Benzodioxole-2-carbohydrazide (from Phase 1)
-
Benzoic Acid derivative (Equimolar)
- (Phosphorus Oxychloride) - Solvent & Reagent
Step-by-Step:
-
Mixture Preparation: In a round-bottom flask, mix the carbohydrazide (5 mmol) and the substituted benzoic acid (5 mmol).
-
Reagent Addition: Add
(10 mL) carefully. -
Reflux: Heat the mixture to reflux (100-110°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Quenching (Critical): Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (200g) with vigorous stirring. Caution: Exothermic reaction.
-
Neutralization: Neutralize the resulting suspension with solid
or 10% NaOH solution until pH 8. -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over anhydrous
. -
Purification: Evaporate solvent. Recrystallize from Ethanol/DMF mixture.
Mechanism of POCl3 Cyclization:
Figure 2: Mechanistic flow of the POCl3-mediated dehydrative cyclization.
Protocol B: Synthesis of 2-Substituted Benzimidazoles
Benzimidazoles are formed by condensing the carboxylic acid with o-phenylenediamine (OPD). Due to the acid sensitivity of the acetal, we utilize a mild acid catalyst (
Materials:
-
1,3-Benzodioxole-2-carboxylic acid (5 mmol)
-
o-Phenylenediamine (5.5 mmol)
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) (10 mol%) -
Solvent: Toluene or Xylene (Anhydrous)
Step-by-Step:
-
Setup: Equip a 100 mL flask with a Dean-Stark trap (to remove water).
-
Combination: Add the acid, OPD, and
-TsOH to Toluene (30 mL). -
Reflux: Heat to reflux with azeotropic removal of water. Reaction time: 6–8 hours.
-
Work-up: Cool to RT. If the product precipitates, filter directly. If soluble, evaporate toluene.
-
Wash: Dissolve residue in EtOAc, wash with saturated
(to remove unreacted acid/catalyst) and water. -
Purification: Column chromatography (DCM:MeOH 95:5).
Data Summary & Validation
The following table summarizes expected outcomes based on standard heterocyclic synthesis efficiencies for electron-rich aromatic acids.
| Parameter | Protocol A (Oxadiazole) | Protocol B (Benzimidazole) |
| Reagent | ||
| Temperature | 100-110°C | 110°C (Toluene Reflux) |
| Time | 4-6 Hours | 6-8 Hours |
| Typical Yield | 70 - 85% | 75 - 90% |
| Purification | Recrystallization (EtOH) | Column Chromatography |
| Key QC Peak (IR) | 1600-1620 cm⁻¹ (C=N) | 3200-3400 cm⁻¹ (NH), 1620 cm⁻¹ (C=N) |
| Stability Note | Stable post-workup | Stable |
References
-
Synthesis of 1,3-Benzodioxole Derivatives
-
Benzimidazole Synthesis Protocols
-
1,3,4-Oxadiazole Synthesis Methodologies
-
One-Pot Oxadiazole Synthesis
-
Biological Activity of Benzodioxoles
Sources
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- 6. Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Benzodioxole-2-carboxylic Acid
Welcome to the technical support center for the purification of 1,3-Benzodioxole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this compound. Our focus is on providing practical, evidence-based solutions to common issues encountered in the laboratory.
Introduction
1,3-Benzodioxole-2-carboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Achieving high purity of this compound is critical for the success of subsequent reactions and for ensuring the quality of the final products. This guide outlines the most effective purification techniques—recrystallization and acid-base extraction—and provides detailed protocols and troubleshooting advice to help you obtain 1,3-Benzodioxole-2-carboxylic acid of the desired purity.
Physical Properties for Purity Assessment
| Property | Value (for 1,3-Benzodioxole-2-carboxylic acid) | Reference |
| Molecular Formula | C₈H₆O₄ | [4] |
| Molecular Weight | 166.13 g/mol | [4] |
| Appearance | Expected to be a solid, likely a white powder | [3] |
| Boiling Point | 332.8 °C at 760 mmHg | |
| Density | 1.471 g/cm³ |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of 1,3-Benzodioxole-2-carboxylic acid?
A1: The impurities will largely depend on the synthetic route. A common method for the synthesis of the parent 1,3-benzodioxole involves the condensation of catechol with a methylene source.[5] The subsequent carboxylation at the 2-position can introduce specific impurities. Potential impurities include:
-
Unreacted 1,3-benzodioxole: The starting material for the carboxylation step.
-
Byproducts from the carboxylation reaction: Depending on the reagents used, these could include over-carboxylated products or products from side reactions.
-
Residual solvents: Solvents used in the reaction or workup.
-
Starting materials from the 1,3-benzodioxole synthesis: Such as unreacted catechol.
Q2: My purified 1,3-Benzodioxole-2-carboxylic acid is a beige or off-white powder. Is this acceptable?
A2: While a pure compound is ideally white, a slight off-white or beige color may indicate the presence of minor impurities. It is highly recommended to assess the purity using techniques like Thin Layer Chromatography (TLC) and melting point determination. If the melting point is sharp and close to the expected value, and the TLC shows a single spot, the color may not be a significant issue for some applications. However, for applications requiring very high purity, further purification may be necessary.
Q3: I am seeing significant streaking of my compound on the TLC plate. What can I do to improve the separation?
A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue due to the strong interaction between the acidic proton of the carboxylic acid and the silica gel. To resolve this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[1][6] This will suppress the deprotonation of your carboxylic acid, leading to a more compact and well-defined spot.
Troubleshooting Purification Issues
Recrystallization
Problem 1: The compound does not crystallize upon cooling.
-
Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated but requires nucleation to begin crystallization.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a seed.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The solubility of the compound in the hot solvent is too high, or the solution is cooling too rapidly. Impurities can also sometimes suppress crystallization and promote oiling out.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (specifically, the solvent in which the compound is more soluble if using a mixed solvent system) to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.
-
Try a Different Solvent: If oiling out persists, the chosen solvent system may not be suitable. Experiment with other solvents. For carboxylic acids, mixtures of ethanol and water, or ethyl acetate and hexane are often good starting points.[7]
-
Acid-Base Extraction
Problem 3: An emulsion forms between the aqueous and organic layers.
-
Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion, making layer separation difficult.
-
Solution:
-
Patience: Allow the separatory funnel to stand for a longer period.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break up the emulsion.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.
-
Problem 4: No precipitate forms after acidifying the aqueous layer.
-
Cause: The pH may not be sufficiently acidic to protonate the carboxylate and cause it to precipitate. Alternatively, the concentration of the product in the aqueous layer may be too low.
-
Solution:
-
Check pH: Use pH paper to ensure the solution is acidic (pH < 4). If not, add more acid.
-
Extraction: If the product is somewhat soluble in water even in its acidic form, you may need to extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). The purified product can then be obtained by evaporating the organic solvent.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Begin by selecting a suitable solvent or solvent pair. A good solvent should dissolve the compound when hot but not when cold. Ethanol/water is a good starting point for many carboxylic acids.
-
Dissolution: Place the crude 1,3-Benzodioxole-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Cap the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.
-
Combine Aqueous Layers: Combine the aqueous extracts.
-
Wash Organic Layer: Wash the organic layer (which contains any neutral or basic impurities) with brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The impurities can be isolated by evaporating the solvent if desired.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The purified 1,3-Benzodioxole-2-carboxylic acid should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
References
- WO2017046816A2 - Process for the preparation of derivatives of benzodioxole - Google P
-
1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem. (URL: [Link])
-
1,3-benzodioxole-5-carboxylic acid - 94-53-1, C8H6O4, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI. (URL: [Link])
-
1,3-Benzodioxole - Wikipedia. (URL: [Link])
-
Column chromatography of carboxylic acids? : r/chemistry - Reddit. (URL: [Link])
-
TLC tailing and carboxylic acid? - ResearchGate. (URL: [Link])
-
(PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (URL: [Link])
-
Structure-reactivity Relationship Study of Cyclo-dioxo Maleimide Cross-linker for Serum Stability and Self- hydrolysis. - The Royal Society of Chemistry. (URL: [Link])
-
How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (URL: [Link])
-
Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? | ResearchGate. (URL: [Link])
-
benzodioxole -5- (2,4,8-triene-isobutyl nonaoate) from Piper mulle. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Minimizing By-product Formation in Friedel-Crafts Acylation of 1,3-Benzodioxole
Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction, ensuring high yields of the desired product while minimizing the formation of unwanted by-products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: My reaction has a low yield of the desired acylated product and I'm observing a significant amount of a less polar by-product, identified as bis(benzo[d][1][2]dioxol-5-yl)methane.
Probable Cause: This by-product is known to form when 1,3-benzodioxole (also known as methylenedioxybenzene or MDB) reacts with itself, a reaction that can be promoted by the catalyst, especially at elevated temperatures[1][2]. The formaldehyde equivalent that links the two MDB units can arise from the decomposition of the methylenedioxy bridge under acidic conditions.
Solution:
-
Optimize Reaction Temperature: The formation of bis(benzo[d][1][3]dioxol-5-yl)methane is highly temperature-dependent. It is crucial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Protocol for Temperature Optimization:
-
Set up a series of small-scale reactions in parallel.
-
Keep the concentrations of reactants and catalyst constant across all reactions.
-
Vary the reaction temperature in 5-10°C increments (e.g., 0°C, 10°C, 20°C, 30°C).
-
Monitor the progress of each reaction by TLC or GC-MS at regular intervals.
-
Quench the reactions at the same time point and analyze the product distribution to determine the optimal temperature for maximizing the desired product and minimizing the by-product.
-
-
-
Control Catalyst Loading: Use the minimum amount of catalyst required to drive the reaction to completion in a reasonable timeframe. Excess catalyst can promote side reactions.
-
Consider a Milder Catalyst: If temperature optimization is insufficient, consider switching to a milder Lewis acid or a heterogeneous catalyst. Heterogeneous catalysts, in particular, can sometimes offer higher selectivity.[1]
Problem 2: I'm observing significant tar formation and discoloration of my reaction mixture, especially when using strong Lewis acids like aluminum chloride (AlCl₃).
Probable Cause: The 1,3-benzodioxole ring system, specifically the methylenedioxy bridge, is sensitive to strongly acidic conditions and can decompose, leading to polymerization and tar formation[3].
Solution:
-
Employ Milder Catalysts: Switch from strong, aggressive Lewis acids like AlCl₃ to milder alternatives.
-
Use Stoichiometric Amounts of Lewis Acid: Unlike some Friedel-Crafts reactions that require catalytic amounts, acylation often necessitates stoichiometric amounts of the Lewis acid because the product ketone complexes with the catalyst.[5] However, with the sensitive 1,3-benzodioxole substrate, it is critical to avoid a large excess.
-
Inverse Addition: Add the 1,3-benzodioxole slowly to the pre-formed complex of the acylating agent and the Lewis acid. This can help to keep the concentration of the free, unreacted aromatic compound low, potentially reducing side reactions.
Experimental Protocol: Acylation using a Milder Lewis Acid (ZnCl₂)
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.1 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., propionic anhydride, 1.0 equivalent) to the suspension with stirring.
-
After the formation of the catalyst-acylating agent complex, add a solution of 1,3-benzodioxole (1.0 equivalent) in the same anhydrous solvent dropwise via the addition funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.[6]
-
Proceed with a standard aqueous work-up and purification.
Problem 3: My final product is contaminated with hydroxylated impurities, which appear to be catechol derivatives.
Probable Cause: The presence of water in the reaction mixture can lead to the formation of catechol derivatives.[1] Water can react with the Lewis acid, reducing its activity and potentially generating Brønsted acids that can catalyze the hydrolysis of the methylenedioxy bridge.
Solution:
-
Ensure Strictly Anhydrous Conditions:
-
Reagents: Use freshly opened or properly stored anhydrous Lewis acids. Acylating agents should be of high purity and free from their corresponding carboxylic acids and water.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like dichloromethane should be dried over a suitable drying agent (e.g., CaH₂) and distilled prior to use.
-
Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
Problem 4: I'm getting a mixture of acylated isomers.
Probable Cause: While Friedel-Crafts acylation of 1,3-benzodioxole is expected to be highly regioselective for the 4-position (or 5-position by IUPAC nomenclature for the substituted product) due to the electronic directing effects of the dioxole ring, variations in reaction conditions or strong catalysts could potentially lead to minor amounts of other isomers.[7]
Solution:
-
Confirm Isomer Identity: Use 1H NMR and 13C NMR spectroscopy to confirm the structure and purity of your product. The substitution pattern on the aromatic ring can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons.
-
Modify Reaction Conditions: If you are observing significant amounts of an undesired isomer, consider lowering the reaction temperature and using a bulkier or more selective catalyst system. In some cases, the choice of solvent can also influence regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Friedel-Crafts acylation of 1,3-benzodioxole to minimize by-products?
A1: There is no single "best" catalyst as the optimal choice depends on the specific acylating agent and desired reaction scale. However, for minimizing by-products arising from the decomposition of the acid-sensitive 1,3-benzodioxole, milder catalysts are generally preferred over AlCl₃. Heterogeneous catalysts like acid-functionalized resins or zeolites are excellent choices as they can be easily separated from the reaction mixture and may offer higher selectivity.[1] For homogeneous systems, ZnCl₂ and FeCl₃ are good starting points.
Q2: Can I use an acyl chloride instead of an acid anhydride? What are the pros and cons?
A2: Yes, both acyl chlorides and acid anhydrides are common acylating agents for Friedel-Crafts reactions.[8][9]
-
Acyl Chlorides:
-
Pros: Generally more reactive than anhydrides.
-
Cons: The reaction produces HCl as a by-product, which can contribute to the acidity of the reaction medium and potentially promote side reactions. They are also highly sensitive to moisture.[10]
-
-
Acid Anhydrides:
-
Pros: The by-product is a carboxylic acid, which is less corrosive than HCl. They can be less aggressive acylating agents, which may be beneficial for sensitive substrates.
-
Cons: They may require slightly harsher conditions (e.g., higher temperatures) to achieve the same reaction rate as acyl chlorides.
-
For 1,3-benzodioxole, using an acid anhydride may be advantageous in some cases to avoid the generation of excess HCl, although by-products can still form.[2]
Q3: How can I effectively remove the catalyst and by-products during work-up?
A3: The work-up procedure is critical for obtaining a pure product.
-
Catalyst Removal: For homogeneous Lewis acid catalysts like AlCl₃ or ZnCl₂, the standard procedure is to quench the reaction with a cold, dilute acid (e.g., HCl) solution.[6] This hydrolyzes the catalyst and breaks up the ketone-catalyst complex. The catalyst salts are then removed in the aqueous layer during extraction. For heterogeneous catalysts, simple filtration is usually sufficient.
-
By-product Removal:
-
bis(benzo[d][1][3]dioxol-5-yl)methane: This by-product is typically less polar than the desired ketone. It can often be separated by column chromatography on silica gel.
-
Catechol Derivatives: These are phenolic and therefore acidic. They can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH).
-
Unreacted Starting Material: 1,3-benzodioxole is volatile and can often be removed by distillation or during purification by column chromatography.[1]
-
Q4: What is the role of the solvent in controlling by-product formation?
A4: The choice of solvent can influence reaction rates and selectivity.
-
Chlorinated Solvents (e.g., Dichloromethane, 1,2-Dichloroethane): These are common and generally effective solvents for Friedel-Crafts reactions as they are inert and can dissolve the reactants and catalyst complexes.
-
Nitroalkanes (e.g., Nitromethane): These polar solvents can sometimes accelerate the reaction but may also promote side reactions.
-
Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its use is now limited due to its toxicity and flammability.
-
Solvent-Free Conditions: In some cases, running the reaction neat or using one of the reactants as the solvent can be effective, particularly with heterogeneous catalysts.[5]
The ideal solvent should be inert to the reaction conditions, effectively dissolve the reactants, and allow for good temperature control.
Q5: Are there greener alternatives to traditional Friedel-Crafts conditions for the acylation of 1,3-benzodioxole?
A5: Yes, significant research has focused on developing more environmentally friendly Friedel-Crafts acylation methods.
-
Heterogeneous Catalysts: As mentioned, solid acid catalysts like zeolites and functionalized resins are a key green alternative. They are recyclable, reduce corrosive waste streams, and can be used in continuous flow systems.[1][4]
-
Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, are non-volatile, and can often be recycled.[11]
-
Solvent-Free Reactions: Performing the reaction without a solvent, often with microwave irradiation, can reduce waste and reaction times.[5]
-
Continuous Flow Chemistry: This approach offers better control over reaction parameters like temperature and mixing, which can lead to higher selectivity and yields, as well as safer handling of hazardous reagents.[1][12]
Visualizations
Reaction Mechanism and By-product Formation
Caption: Main reaction and major by-product pathways.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting by-product formation.
Data Summary
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| AlCl₃ | 0°C to RT, CH₂Cl₂ | High reactivity | Can cause decomposition/tarring of sensitive substrates | [11] |
| ZnCl₂ | 0°C to elevated temp. | Milder than AlCl₃, less decomposition | May require higher temperatures or longer reaction times | [1][4] |
| FeCl₃ | RT to elevated temp. | Inexpensive, milder than AlCl₃ | Can be less reactive | |
| Brønsted Acids | Elevated temp. | Avoids metal contamination | May require higher temperatures | [1][4] |
| Heterogeneous Catalysts | Elevated temp., batch or flow | Recyclable, high selectivity, easy separation | May have lower activity than homogeneous catalysts | [1] |
References
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. [Link]
-
Friedel-Crafts Acetonylation of 1,3-Benzodioxole. Hive Chemistry Discourse. [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PubMed. [Link]
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. [Link]
-
Experiment 1: Friedel-Crafts Acylation. Course Website. [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry. [Link]
- Friedel-Crafts Acylation Process in Ionic Liquids.
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC - NIH. [Link]
-
Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. alexandonian.com [alexandonian.com]
- 8. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of Substituted Benzodioxoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted benzodioxoles. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this scaffold: its inherent low reactivity in certain key chemical transformations. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to advance your research.
Understanding the Core Challenge: The Benzodioxole Paradox
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a vital structural motif found in numerous pharmaceuticals, agrochemicals, and natural products.[1] Its unique feature is the dioxole ring fused to a benzene ring.[2] This fusion creates a paradox: the two oxygen atoms are electron-donating, which should make the aromatic ring electron-rich and thus highly reactive toward electrophilic aromatic substitution (EAS).[2][3]
However, researchers often find the opposite to be true. Many standard EAS reactions, particularly Friedel-Crafts acylations, proceed with disappointingly low yields or fail entirely. This is because the lone pairs on the dioxole oxygens that activate the ring also readily chelate with Lewis acids (like AlCl₃), deactivating the catalyst and shutting down the reaction. Furthermore, the methylenedioxy bridge can be sensitive to strongly acidic or oxidative conditions, leading to ring-opening and tar formation.[4]
This guide provides strategies to circumvent these issues, focusing on three main areas: enhancing electrophilic substitution, leveraging modern cross-coupling techniques, and employing directed metalation.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries we receive.
Q1: Why is my Friedel-Crafts acylation of a benzodioxole derivative failing with AlCl₃?
A: This is the most common issue. The Lewis acidic AlCl₃ is likely being sequestered by the oxygen atoms of the methylenedioxy bridge. This chelation deactivates the catalyst. You will need to use a different type of catalyst, such as a Brønsted acid like polyphosphoric acid (PPA) or a milder, heterogeneous Lewis acid that has less affinity for the oxygens.[4]
Q2: I'm seeing a lot of tar and decomposition in my nitration/halogenation reaction. What's happening?
A: The methylenedioxy bridge is sensitive to harsh, oxidative, or strongly acidic conditions. Standard nitrating mixtures (HNO₃/H₂SO₄) or aggressive halogenating agents can cleave the dioxole ring. Milder, buffered, or alternative reagents are necessary. For example, using nitric acid in glacial acetic acid can be a successful alternative for nitration.[5][6]
Q3: Can I install functional groups using palladium-catalyzed cross-coupling?
A: Absolutely. This is often the most reliable strategy. If you have a halogenated benzodioxole (e.g., 5-bromo-1,3-benzodioxole), it can serve as an excellent substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8] This approach bypasses the challenges of electrophilic substitution entirely.
Q4: How can I functionalize a specific ortho position on the benzodioxole ring?
A: Standard EAS reactions often give a mixture of isomers. For precise regiocontrol, especially at the position adjacent to the dioxole ring, Directed ortho-Metalation (DoM) is the superior technique. This involves using an organolithium base to deprotonate the desired position, which is directed by the coordinating effect of the dioxole oxygens, followed by quenching with an electrophile.[9][10][11]
In-Depth Troubleshooting Guides & Methodologies
This section provides detailed solutions for specific reaction classes.
Troubleshooting Electrophilic Aromatic Substitution (EAS)
Issue 1: Failed Friedel-Crafts Acylation
The primary challenge is catalyst deactivation. The workflow below outlines a decision-making process for optimizing this critical C-C bond formation.
Workflow: Troubleshooting Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting Friedel-Crafts acylation.
Recommended Protocol: Acylation Using a Heterogeneous Recyclable Catalyst in Flow
Recent studies have shown that continuous flow processes using heterogeneous catalysts can significantly improve yields and selectivity for the acylation of 1,3-benzodioxole.[12][13] This approach offers superior temperature control and reduces byproduct formation.
Objective: To synthesize 1-(benzo[d][2][5]dioxol-5-yl)propan-1-one.
Materials:
-
1,3-Benzodioxole
-
Propionic anhydride
-
Aquivion SO₃H® (heterogeneous acid catalyst)
-
Flow reactor system with a packed-bed reactor
Step-by-Step Procedure: [12]
-
Catalyst Packing: Pack a stainless-steel column (the reactor) with the Aquivion SO₃H® catalyst.
-
Reagent Preparation: Prepare a stock solution of 1,3-benzodioxole and propionic anhydride in a suitable solvent (if necessary, though neat reactions are often possible).
-
System Setup: Integrate the packed column into a flow chemistry setup equipped with HPLC pumps, a back-pressure regulator, and a heating unit.
-
Reaction Execution:
-
Pump the reagent mixture through the heated catalyst bed.
-
Optimal reported conditions: 100 °C , residence time of 30 minutes .[12]
-
-
Collection & Analysis: Collect the output from the reactor. Monitor the conversion and selectivity by GC-MS or HPLC.
-
Work-up: The catalyst is retained in the column. The product stream can be concentrated under reduced pressure, and the desired product purified by distillation or chromatography.
Expected Outcome: This method has been reported to achieve a 73% conversion rate with 62% selectivity for the desired product, outperforming many batch processes.[12][13]
Issue 2: Poor Regioselectivity and Decomposition in Nitration/Halogenation
Causality: The methylenedioxy group is a powerful ortho, para-director. However, forcing conditions can lead to a mixture of isomers and ring cleavage. The key is to use milder reagents that generate the electrophile under less acidic conditions.
| Reaction | Problematic Reagent | Recommended Alternative | Rationale |
| Nitration | HNO₃ / H₂SO₄ | Conc. HNO₃ in Glacial Acetic Acid[5][6] | Acetic acid is a weaker acid than H₂SO₄, generating the nitronium ion (NO₂⁺) less aggressively, which minimizes degradation of the benzodioxole ring. |
| Bromination | Br₂ / FeBr₃ | N-Bromosuccinimide (NBS) in a polar solvent | NBS provides a source of electrophilic bromine under neutral or mildly acidic conditions, avoiding the harsh Lewis acid catalyst.[14] |
Recommended Protocol: Regioselective Nitration of 5-Bromo-1,3-benzodioxole
This protocol demonstrates how the directing effects of existing substituents can be leveraged for high regioselectivity under mild conditions.[5]
Objective: To synthesize 5-bromo-6-nitro-1,3-benzodioxole.
Materials:
-
5-bromo-1,3-benzodioxole
-
Glacial acetic acid
-
Concentrated nitric acid (d=1.4)
Step-by-Step Procedure: [5]
-
Dissolution: In a flask equipped with a stirrer and dropping funnel, dissolve 5-bromo-1,3-benzodioxole (e.g., 12.2 g) in glacial acetic acid (75 mL).
-
Prepare Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (9.0 mL) to glacial acetic acid (30 mL). Allow the mixture to cool to room temperature.
-
Nitration: Cool the benzodioxole solution to 15-25 °C using an ice bath. Slowly add the nitrating mixture dropwise over 30-45 minutes, maintaining the internal temperature.
-
Reaction Completion: Stir the mixture at room temperature overnight.
-
Isolation: The product often precipitates from the reaction mixture. Collect the crystals by filtration, wash thoroughly with water, and recrystallize from ethanol.
Self-Validation: The methylenedioxy group strongly directs the incoming nitro group to the C-6 position (ortho to it), and the bulky bromo group at C-5 sterically disfavors substitution at C-4. This results in high regioselectivity for the desired 6-nitro product.[5]
Modern Strategies: Bypassing EAS Limitations
When EAS proves too challenging, modern palladium-catalyzed cross-coupling is the most robust alternative. This requires a halogenated benzodioxole, which is often readily prepared.
Mechanism: Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Recommended Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole
This reaction is highly versatile for creating C-C bonds to the benzodioxole core.[7]
Objective: To synthesize 5-aryl-1,3-benzodioxole derivatives.
Materials:
-
5-Bromo-1,3-benzodioxole
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 5-bromo-1,3-benzodioxole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Solvent & Degassing: Add the degassed solvent. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, concentrate, and purify the residue by column chromatography on silica gel.
Trustworthiness: The success of this reaction is high due to the wide commercial availability of palladium catalysts, ligands, and boronic acids, making it a reliable method for generating diverse libraries of benzodioxole derivatives.[8][15]
The Ultimate in Regiocontrol: Directed ortho-Metalation (DoM)
For situations requiring absolute regioselectivity next to the dioxole ring, DoM is the unmatched strategy.[9][16] The oxygen atoms of the benzodioxole act as a "directing metalation group" (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent C-4 or C-7 position.[10][11]
Causality: The heteroatoms on the DMG act as a Lewis base, coordinating with the Lewis acidic lithium of the organolithium reagent (e.g., n-BuLi). This brings the strong base into proximity with the ortho proton, facilitating its removal over any other proton on the ring.[9][11][17]
Recommended Protocol: ortho-Formylation of 1,3-Benzodioxole
Objective: To synthesize 1,3-benzodioxole-4-carbaldehyde.
Materials:
-
1,3-Benzodioxole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-neck flask under a positive pressure of inert gas.
-
Initial Solution: Add anhydrous THF and 1,3-benzodioxole (1.0 eq) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution may change color. Stir at -78 °C for 1-2 hours. This generates the aryllithium intermediate.
-
Electrophile Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting crude aldehyde by column chromatography.
Self-Validation: The high regioselectivity is the primary validation. Analysis by ¹H NMR will confirm substitution at the C-4 position, typically showing a distinct set of three aromatic protons with characteristic coupling patterns, different from the C-5 substituted isomer.
Summary & Outlook
The perceived "low reactivity" of substituted benzodioxoles is not an insurmountable barrier but rather a chemical challenge that requires moving beyond traditional synthetic playbooks. By understanding the underlying electronic and steric properties of this scaffold, researchers can select the appropriate strategy:
-
For electrophilic substitutions , avoid strong, chelating Lewis acids and harsh conditions. Opt for milder Brønsted acids, heterogeneous catalysts, or buffered systems.
-
For robust and versatile functionalization , utilize palladium-catalyzed cross-coupling reactions on a pre-halogenated benzodioxole scaffold.
-
For ultimate regiocontrol , employ Directed ortho-Metalation to precisely functionalize the positions adjacent to the dioxole ring.
By applying these advanced methodologies, the synthesis of complex and novel benzodioxole derivatives for drug discovery and materials science can be pursued with greater efficiency and success.
References
- Nitration of 5-bromo-1,3-benzodioxole - Benchchem.
- Synthesis of 5-nitro-1,3-benzodioxole. Source: PrepChem.com.
- Understanding 1,3-Benzodioxole. Source: ChemicalBook.
- Directed ortho metal
- Directed (ortho) Metallation. Source: University of Liverpool, Chemistry Department.
- Directed Metalation: A Survival Guide - Baran Lab.
- Improved Process for the Continuous Acyl
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Palladium-Catalyzed Cross-Coupling Reactions. Source: Sigma-Aldrich.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Source: The Royal Swedish Academy of Sciences (Nobel Prize).
- DIRECTED ORTHO METALATION RECENT PUBLIC
- 1,3-Benzodioxole - Wikipedia. Source: Wikipedia.
- ortho metalation - Andrew G Myers Research Group. Source: Myers Research Group, Harvard University.
- Friedel-Crafts Acetonylation of 1,3-Benzodioxole. Source: Hive Chemistry Discourse, Sciencemadness.
- bromo-1,3-benzodioxole synthesis. Source: Reddit r/chemistry.
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- Electrophilic Aromatic Substitution Reactions of Benzene Review. Source: YouTube (The Organic Chemistry Tutor).
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. baranlab.org [baranlab.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Benzodioxole Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for managing the significant reaction exotherms encountered during the large-scale synthesis of 1,3-benzodioxole and its derivatives. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only troubleshoot potential issues but also to design inherently safer and more efficient processes from the outset.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Risks
Q1: What are the primary synthesis routes for 1,3-benzodioxole, and which steps are most exothermic?
A1: The most common synthesis of 1,3-benzodioxole involves the reaction of catechol with a methylene source, such as dichloromethane (DCM) or diiodomethane, in the presence of a base. Another route involves the condensation of catechol with aldehydes or ketones. The primary exothermic event in the Williamson ether synthesis-type reaction with DCM is the nucleophilic attack of the catecholate on the dichloromethane. This step is highly exothermic and can lead to a rapid temperature increase if not properly controlled. A video of a lab-scale synthesis clearly shows a vigorous exothermic reaction after the addition of reagents.
Q2: What is a thermal runaway, and why is it a significant concern in benzodioxole production?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat. This vicious cycle can lead to a rapid and exponential rise in temperature and pressure, potentially causing reactor failure, explosions, and the release of hazardous materials. In benzodioxole synthesis, the high exothermicity of the ring-forming reaction, coupled with the potential for side reactions at elevated temperatures, makes thermal runaway a critical safety concern.
Q3: How can I quantify the heat of reaction for my specific process?
A3: Reaction calorimetry is the most reliable method for quantifying the heat of reaction. Instruments like the Mettler Toledo RC1mx are considered industry standards for obtaining critical thermochemical data such as heat flow, enthalpy, and heat capacity under process-like conditions. This data is essential for safe scale-up, as it allows for the proper design of cooling systems and the determination of safe operating limits. Heat flow calorimetry, in particular, allows for the measurement of heat while maintaining temperature control.
Q4: What are the key process parameters that influence the reaction exotherm?
A4: Several factors can significantly impact the rate of heat generation:
-
Reagent Addition Rate: For semi-batch processes, the rate at which reagents are added is a critical control parameter. A slow, controlled addition can prevent the accumulation of unreacted reagents and a subsequent rapid release of heat.
-
Temperature: The reaction rate, and therefore the rate of heat generation, is exponentially dependent on temperature. A general rule of thumb is that the reaction rate doubles for every 10°C increase.
-
Mixing/Agitation: Inadequate mixing can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a thermal runaway.
-
Concentration of Reactants: Higher concentrations of reactants will lead to a faster reaction rate and a greater heat output.
-
Catalyst Activity: The type and concentration of the catalyst can have a profound effect on the reaction kinetics and the resulting exotherm.
Section 2: Troubleshooting Guide - Addressing Specific Issues
This section provides a question-and-answer format to address common problems encountered during large-scale benzodioxole production.
| Problem | Potential Cause(s) | Immediate Corrective Actions | Long-Term Preventative Measures |
| Unexpectedly Rapid Temperature Rise | - Reagent addition rate is too high.- Cooling system failure or insufficient capacity.- Incorrect reactant concentration or stoichiometry.- Agitator failure leading to poor heat transfer. | 1. Immediately stop all reagent feeds. 2. Engage emergency cooling systems. 3. If temperature continues to rise, initiate the pre-determined emergency quench procedure. | - Conduct thorough reaction calorimetry studies to determine the maximum allowable addition rate.- Ensure the cooling system is properly sized and maintained.- Implement redundant temperature monitoring and alarms.- Verify reactant concentrations and charges before starting the reaction. |
| Stalled Reaction or Low Conversion | - Insufficient reaction temperature.- Catalyst deactivation or insufficient amount.- Poor mixing. | 1. Verify the reaction temperature is within the desired range. 2. Check agitator function. 3. Consider adding a small, pre-determined amount of additional catalyst after careful risk assessment. | - Optimize reaction temperature based on kinetic data.- Characterize catalyst stability and lifetime under process conditions.- Ensure proper reactor design for efficient mixing. |
| Formation of Dark-Colored Byproducts | - Localized overheating.- Presence of oxygen or other impurities.- Extended reaction time at elevated temperatures. | 1. Improve agitation to eliminate hot spots. 2. Ensure the reactor is properly inerted with nitrogen or argon. 3. Monitor the reaction progress and stop when the desired conversion is reached. | - Optimize the process to minimize reaction time.- Use purified reagents and solvents.- Implement strict inerting procedures. |
| Pressure Buildup in the Reactor | - Gaseous byproducts from decomposition reactions.- Boiling of a low-boiling solvent or reactant.- Blockage in the vent line. | 1. Immediately stop heating and reagent addition. 2. Carefully vent the reactor to a safe location (e.g., a scrubber). 3. Engage emergency cooling. | - Identify potential gas-evolving side reactions through literature review and experimental studies.- Ensure the reactor is equipped with an appropriately sized and maintained pressure relief system.- Operate at a temperature well below the boiling point of the reaction mixture. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Emergency Quenching of a Runaway Reaction
This protocol outlines a general procedure for quenching a runaway reaction. It is crucial to have a pre-approved, process-specific quenching procedure in place before starting any large-scale exothermic reaction.
Materials:
-
Pre-determined quenching agent (e.g., a cold, inert solvent; a solution of a reaction inhibitor). The choice of quenching agent must be carefully considered to ensure it does not react exothermically with the reaction mixture.
-
Emergency quench vessel, appropriately sized and rated for the reaction scale.
Procedure:
-
Initiate Emergency Shutdown: Immediately stop all reagent feeds, heating, and agitation.
-
Activate Emergency Cooling: Engage all available cooling systems for the reactor.
-
Transfer to Quench Vessel: If the temperature continues to rise uncontrollably, initiate the transfer of the reactor contents to the emergency quench vessel containing the pre-chilled quenching agent.
-
Ensure Thorough Mixing: Once the transfer is complete, ensure vigorous mixing in the quench vessel to rapidly dissipate heat.
-
Monitor and Stabilize: Continuously monitor the temperature and pressure of the quench vessel until the reaction is fully suppressed and the temperature is stable.
-
Neutralization and Workup: Once the reaction is quenched, the mixture can be neutralized and worked up according to a pre-defined and tested procedure.
Protocol 2: Utilizing Heat Flow Calorimetry for Safe Scale-Up
Objective: To determine the key thermodynamic and kinetic parameters of the benzodioxole synthesis to ensure safe scale-up.
Apparatus:
-
Reaction calorimeter (e.g., Mettler Toledo RC1mx or similar).
-
Automated laboratory reactor with precise temperature and dosing control.
Procedure:
-
Calibration: Perform a calibration of the reaction calorimeter to determine the heat transfer coefficient (UA) of the system.
-
Reaction Setup: Charge the reactor with the initial reactants and solvent, following the proposed large-scale process.
-
Controlled Addition: Program the dosing unit to add the limiting reagent at a controlled rate, mimicking the planned addition profile for the large-scale reaction.
-
Data Acquisition: Monitor and record the following parameters in real-time:
-
Reaction temperature (Tr)
-
Jacket temperature (Tj)
-
Heat flow (Qr)
-
Reagent addition rate
-
-
Data Analysis: Analyze the collected data to determine:
-
Total heat of reaction (ΔHr)
-
Heat of reaction as a function of conversion
-
Maximum rate of heat evolution
-
Adiabatic temperature rise (ΔTad)
-
-
Safety Assessment: Use the obtained data to assess the risk of a thermal runaway and to design the necessary cooling capacity for the large-scale reactor.
Section 4: Visualizations and Logical Workflows
Decision-Making Workflow for a Temperature Excursion
Caption: Workflow for responding to a temperature excursion alarm.
Key Factors Influencing Reaction Exothermicity
optimizing reaction time and temperature for benzodioxole synthesis
Technical Support Center: Benzodioxole Synthesis Optimization Ticket ID: BZ-OPT-492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Kinetic Balancing Act
Welcome to the technical support hub for 1,3-benzodioxole synthesis. If you are accessing this guide, you are likely encountering the classic "catechol conundrum": balancing the nucleophilic attack required for cyclization against the entropy-driven tendency for polymerization.
The formation of the methylenedioxy bridge is not merely a substitution reaction; it is a race between intramolecular cyclization (forming the 5-membered ring) and intermolecular oligomerization (forming linear poly-ethers).
This guide prioritizes the Cesium Carbonate (
Part 1: Critical Process Parameters (CPPs)
Q1: Why is 110°C the "Magic Number" for this reaction?
A: The temperature of 110°C in DMF is not arbitrary; it is the kinetic intersection point.
-
Below 100°C: The deprotonation of the catechol by carbonate bases is sluggish, and the second nucleophilic displacement (ring closure) is rate-limiting. This leaves the intermediate mono-ether vulnerable to attacking another catechol molecule, leading to dimers.
-
Above 120°C: You risk the volatility of the methylene donor (DCM or BCM) exceeding the condenser's capacity, leading to reagent loss and stalled conversion. Furthermore, DMF can begin to decompose at prolonged high temperatures in the presence of bases.
Q2: My reaction stalls at 60% conversion. Should I extend the time beyond 2 hours?
A: Generally, no . If you are using the
-
Diagnosis: A stall usually indicates the loss of the methylene donor (Dichloromethane or Bromochloromethane). These reagents are volatile. If they escape the reflux condenser, no amount of extra time will drive the reaction.
-
Correction: Do not extend time. Instead, check your condenser coolant temperature (<5°C) and seal integrity. Add an additional 0.2 equivalents of the methylene donor if the reaction stalls.
Part 2: The Reaction Pathway & Failure Modes
To troubleshoot effectively, you must visualize the competition between the desired pathway and the failure mode (polymerization).
Figure 1: Reaction pathway illustrating the kinetic competition between cyclization (desired) and oligomerization (tar formation).
Part 3: Optimized Experimental Protocol
Method: Cesium Carbonate Mediated Cyclization Reference: Bashall & Collins, Tetrahedron Lett. (1975); Optimization by Dr. A. Vance.
Reagents:
-
Catechol (1.0 eq)[1]
-
Cesium Carbonate (
) (1.5 eq) - Crucial for the "Cesium Effect" (solubility/templating). -
Bromochloromethane (BCM) (1.5 eq) - Preferred over DCM for higher boiling point and reactivity.
-
Solvent: DMF (Anhydrous).[2]
Step-by-Step:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), a high-efficiency reflux condenser, and a nitrogen inlet.
-
Solvation: Dissolve Catechol in DMF. Critical: Concentration should be 0.1M to 0.2M .
-
Why? High dilution favors intramolecular reaction (cyclization). High concentration favors intermolecular reaction (polymerization).
-
-
Base Addition: Add
in a single portion. The mixture may turn heterogeneous. -
Reagent Addition: Add Bromochloromethane (BCM).
-
Reaction: Heat rapidly to 110°C . Hold for 2 hours .
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, ). Concentrate the filtrate. Partition between Water/EtOAc.-
Note: The product is often steam volatile; avoid high-vacuum rotary evaporation for long periods.
-
Data Comparison: Base & Solvent Efficacy
| Variable | Condition A (Recommended) | Condition B (Traditional) | Condition C (Green/Alt) |
| Base | NaOH | KF | |
| Solvent | DMF | DMSO | DMF |
| Temp | 110°C | 120°C (Reflux) | 110-120°C |
| Time | 2 Hours | 8-12 Hours | 1.5 Hours |
| Yield | 86 - 97% | 50 - 60% | ~90% |
| Safety | Moderate | High Risk (Exotherm) | Moderate |
| Issues | Cost of Cesium | Tarry residues, Runaway | Requires dry KF |
Part 4: Troubleshooting Matrix
Ticket Escalation: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture Contamination | Catechol is hygroscopic. Use anhydrous DMF and dry the catechol under vacuum before use. Water kills the carbene/displacement mechanism. |
| Sticky Black Tar | Concentration Too High | You favored Path B (Polymerization). Dilute the reaction. Ensure DMF volume is at least 10mL per 1g of Catechol. |
| Reflux but no rxn | DCM Escape | If using Dichloromethane, the internal temp might not reach 110°C because DCM boils at 40°C. You are just refluxing solvent. Switch to BCM or use a sealed tube (pressure vessel) carefully. |
| Emulsion in Workup | Base Residue | Residual basic DMF forms emulsions. Wash the organic layer with 5% HCl or saturated |
Part 5: Safety Advisory (DMSO Hazard)
WARNING: Many older protocols recommend DMSO + NaOH . As a Senior Scientist, I strongly advise against scaling this up.
-
The Hazard: DMSO is thermally unstable above 100°C in the presence of strong bases and halides. It can undergo an autocatalytic decomposition that is highly exothermic.[3]
-
The Event: "Runaway" reactions have been documented where the vessel pressurizes rapidly, overcoming rupture disks.
-
Mitigation: If you must use DMSO, keep the temperature strictly <100°C and use active cooling (jacketed reactor) ready to intervene.
References
-
High-Yield Cesium Carbonate Method
-
Fluoride-Assisted Method
- Title: KF/CH2X2/DMF - A Simple, High-Yield Methylenation of C
- Source: J. Chem. Soc., Chem. Commun.
-
URL:[Link]
-
DMSO Safety Data
-
General Synthesis Overview
Sources
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. A Simple, High-Yielding Method for the Methylenation of Catechols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. KF/CH2X2/DMF - A Simple, High-Yield Methylenation of Catechols - [www.rhodium.ws] [erowid.org]
- 5. US3922285A - Process for the methylenation of catechols - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Methylenation of catechol with dichloromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 13. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 14. echemi.com [echemi.com]
removal of impurities from crude 1,3-Benzodioxole-2-carboxylic acid
Welcome to the Technical Support Center for 1,3-Benzodioxole-2-carboxylic Acid purification.
This guide is structured to address the specific challenges of handling the 2-isomer , which is chemically distinct from the more common 5-isomer (Piperonylic acid). The 2-position (the acetal carbon) confers unique instability and reactivity profiles that dictate specific purification protocols.
Technical Support Dashboard
| Parameter | Specification |
| Target Molecule | 1,3-Benzodioxole-2-carboxylic acid |
| CAS Registry | Variable by salt/form (Generic structure ref: 1,3-Benzodioxole) |
| Critical Attribute | Thermal Instability (Prone to decarboxylation) |
| Primary Impurities | Catechol (starting material), 1,3-Benzodioxole (decarboxylated), Tars (oxidized phenols) |
| pKa (Approx) | ~2.8 – 3.2 (Stronger than benzoic acid due to inductive effect of oxygens) |
Module 1: The "Sticky" Impurity (Color & Tars)
User Complaint: "My crude product is dark brown/black and sticky, even though the literature says it should be a white solid."
Root Cause: This is caused by the oxidation of unreacted Catechol (starting material) into ortho-quinones, which rapidly polymerize into dark, insoluble tars. This process is accelerated by basic conditions and heat.[1]
Troubleshooting Protocol: Do not attempt to recrystallize immediately; the tars will occlude the crystal lattice. You must perform an adsorptive filtration before the final acid-base workup.[1]
-
Dissolution: Dissolve the crude acid in Ethyl Acetate (EtOAc) at room temperature. Avoid heating above 40°C.
-
Adsorption: Add Activated Carbon (SX Ultra or equivalent) at 5-10% w/w relative to the crude mass.[1]
-
The "Cold" Stir: Stir for 30 minutes. Crucial: Do not reflux.[1] High heat with carbon can catalyze surface oxidation or decarboxylation of your sensitive 2-COOH product.[1]
-
Filtration: Filter through a Celite (diatomaceous earth) pad to remove the carbon-tar complex.[1]
-
Result: The filtrate should be a pale yellow solution, ready for the extraction module.
Module 2: Stoichiometric Impurities (Removing Catechol)
User Complaint: "NMR shows persistent phenol peaks (Catechol) even after recrystallization."
Root Cause: Catechol and 1,3-Benzodioxole-2-carboxylic acid have overlapping solubility profiles in many organic solvents. However, their acid dissociation constants (pKa) differ significantly, allowing for a "Self-Validating" separation using pH gating.[1]
The Bicarbonate Gating Protocol:
We use Sodium Bicarbonate (
Step-by-Step:
-
Organic Phase: Ensure your product is dissolved in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).[1]
-
The Wash: Extract with saturated aqueous
(pH ~8.5). -
Separation: Separate the layers. Keep the Aqueous Layer .
-
The Organic Scavenge: Wash the Aqueous Layer once more with fresh Ethyl Acetate. This removes any physically entrained catechol or decarboxylated neutral byproduct (1,3-benzodioxole).[1]
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly acidify with 1N HCl to pH 2.0. The pure acid will precipitate.
Visualizing the Logic (Graphviz):
Caption: The pKa Gating Logic. By exploiting the acidity gap between the target (pKa ~3) and catechol (pKa ~9.4), we force a phase separation without thermal stress.
Module 3: Stability & Decarboxylation (The "Vanishing" Product)
User Complaint: "My yield is low, and I see gas evolution during drying. The melting point is also depressed."
Root Cause:
1,3-Benzodioxole-2-carboxylic acid is an alpha-alkoxy acid (specifically, it resembles a hemiorthoester structure).[1] These are thermally unstable.[1] Heating facilitates the loss of
Reaction:
Critical Handling Rules:
-
Temperature Limit: Never heat the free acid above 45-50°C .
-
Drying: Do not oven dry. Use a Vacuum Desiccator over
or Silica Gel at room temperature.[1] -
Recrystallization Warning: Avoid high-boiling solvents like Toluene or Water if they require boiling to dissolve the solid.[1]
Module 4: Experimental Workflow Summary
For a researcher starting with 10g of crude material, follow this optimized workflow to ensure purity and stability.
| Step | Operation | Key Technical Note |
| 1 | Dissolution | Dissolve crude in 100 mL Ethyl Acetate (20-25°C). |
| 2 | Carbon Treat | Add 1g Activated Carbon. Stir 30 min. Filter through Celite. |
| 3 | Extraction | Extract filtrate with |
| 4 | Scavenge | Wash combined aqueous extracts with 30 mL fresh EtOAc (removes traces of catechol). |
| 5 | Precipitation | Cool aqueous phase to 5°C. Acidify with 2N HCl to pH 2.0 dropwise. |
| 6 | Isolation | Filter the white precipitate immediately.[1] Wash with cold water.[1] |
| 7 | Drying | Vacuum dry at 25°C. Do not use heat.[1] |
Troubleshooting Flowchart (Graphviz):
Caption: Rapid diagnostic tree for common purification failures regarding 1,3-Benzodioxole-2-COOH.
References
-
Biosynth. (n.d.).[1] 1,3-Benzodioxole-5-carboxylic acid and related benzodioxole derivatives.[1][4][8] (General reference for benzodioxole stability and handling).
-
MDPI. (2024).[1][9][10] Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (Discusses stability of the benzodioxole ring and separation from starting materials).
-
National Institutes of Health (NIH). (2022).[1] Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide.[2] (Mechanistic insight into the lability of the dioxole ring carbon).
-
Organic Chemistry Portal. (n.d.).[1] Decarboxylation of Carboxylic Acids.[6][11][12] (General mechanism for alpha-substituted acid decarboxylation).[1]
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. biosynth.com [biosynth.com]
- 5. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2017046816A2 - Process for the preparation of derivatives of benzodioxole - Google Patents [patents.google.com]
- 8. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 11. Decarboxylation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Analysis of 1,3-Benzodioxole Synthesis Methods
Executive Summary
1,3-Benzodioxole (1,2-methylenedioxybenzene) is a critical heterocyclic building block in the synthesis of bioactive compounds, including pharmaceuticals (e.g., Tadalafil, Paroxetine) and agrochemicals.[1][2][3][4][5][6] Its synthesis presents a classic challenge in organic chemistry: the efficient formation of a strained five-membered dioxy ring onto an electron-rich aromatic system.
This guide provides a technical comparison of the three primary synthetic methodologies:
-
The Cesium Carbonate Method: The current "gold standard" for high-yield, small-to-medium scale synthesis.
-
The Classical DMSO/NaOH Method: An economical route utilizing dichloromethane as both reagent and reactant.
-
Phase Transfer Catalysis (PTC): A "green" alternative utilizing aqueous media and quaternary ammonium salts.
Regulatory & Safety Note: 1,3-Benzodioxole is a listed precursor for controlled substances (e.g., MDMA analogs) in many jurisdictions. This guide is intended strictly for legitimate research and industrial applications in drug discovery and materials science. Ensure compliance with all local regulations (e.g., DEA List I Chemical controls in the US) before procurement or synthesis.
Part 1: Mechanistic Foundation
The formation of 1,3-benzodioxole from catechol (1,2-dihydroxybenzene) is a double nucleophilic substitution (
Reaction Mechanism[7][8][9][10][11][12]
-
Deprotonation: A base removes the phenolic protons to form the catecholate dianion.
-
First Substitution: The dianion attacks the dihalomethane to form a haloguaiacol intermediate.
-
Cyclization: The second phenoxide oxygen attacks the remaining halide intramolecularly to close the ring.
Caption: Step-wise mechanism of benzodioxole formation showing the critical competition between cyclization and polymerization.
Part 2: Comparative Methodology
Method A: The "Gold Standard" (Cesium Carbonate / DMF)
This method utilizes the Cesium Effect , where the large ionic radius of the cesium cation (
-
Reagents: Catechol, Cesium Carbonate (
), Bromochloromethane ( ) or Dibromomethane ( ). -
Solvent: DMF (Dimethylformamide).
-
Conditions:
, 2 hours.
Experimental Protocol
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Add Catechol (11.0 g, 100 mmol) and anhydrous DMF (150 mL). Stir until dissolved.
-
Base Addition: Add Cesium Carbonate (48.8 g, 150 mmol) in a single portion. The suspension will turn dark.
-
Alkylation: Add Bromochloromethane (10 mL, 150 mmol) via syringe.
-
Reaction: Heat the mixture to
for 2 hours. Monitor by TLC (20% EtOAc/Hexane). -
Workup: Cool to room temperature. Filter through a Celite pad to remove cesium salts. Wash the pad with EtOAc.
-
Extraction: Dilute the filtrate with water (300 mL) and extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Distillation under reduced pressure (bp ~60°C at 15 mmHg) yields the product as a colorless oil.
Performance Data:
-
Yield: 85–95%
-
Purity: >98% (NMR/GC)
Method B: The Economical Lab Method (NaOH / DMSO)
This method exploits the high boiling point of DMSO to allow Dichloromethane (DCM) to react at temperatures above its normal boiling point (
-
Reagents: Catechol, Sodium Hydroxide (NaOH), Dichloromethane (
).[7] -
Solvent: DMSO (Dimethyl sulfoxide).[8]
-
Conditions:
(internal temp), slow addition.
Experimental Protocol
-
Solvent Prep: Charge a flask with DMSO (150 mL) and Dichloromethane (50 mL). Heat to
. Note: DCM will reflux vigorously; an efficient condenser is critical. -
Reagent Prep: Dissolve Catechol (22 g, 0.2 mol) and NaOH (17 g, 0.42 mol) in water (20 mL). This forms a concentrated aqueous catecholate solution.
-
Addition: Add the aqueous catecholate solution dropwise to the hot DMSO/DCM mixture over 60–90 minutes. Critical: Slow addition keeps the concentration of dianion low, favoring cyclization over dimerization.
-
Distillation: As the product forms, it co-distills with water and DCM. Collect the distillate.
-
Separation: Separate the organic layer from the distillate. Extract the aqueous layer with ether.
-
Purification: Fractional distillation.
Performance Data:
-
Yield: 50–75% (highly technique-dependent)
-
Purity: 90–95% (often contains unreacted DCM)
Method C: Phase Transfer Catalysis (Green Chemistry)
This method avoids toxic polar aprotic solvents like DMF and DMSO, using water and a quaternary ammonium salt to shuttle the dianion into the organic phase (dibromomethane).
-
Reagents: Catechol, Dibromomethane (
), NaOH, Adogen 464 (Methyltrialkyl(C8-C10)ammonium chloride). -
Solvent: Water / Dibromomethane (biphasic).
-
Conditions: Reflux (
), 2-3 hours.
Experimental Protocol
-
Mixture: In a flask, combine Water (50 mL), Dibromomethane (26 g, 150 mmol), and Adogen 464 (1.0 g). Heat to reflux with vigorous stirring (mechanical stirring recommended).
-
Addition: Dissolve Catechol (11 g, 100 mmol) and NaOH (10 g, 250 mmol) in water (50 mL).
-
Reaction: Add the catecholate solution dropwise to the refluxing mixture over 1 hour.
-
Post-Reaction: Reflux for an additional hour.
-
Workup: Steam distill the mixture directly. The product and excess dibromomethane will distill over.
-
Separation: Separate the organic layer, dry, and fractionally distill to recover excess dibromomethane and pure product.
Performance Data:
-
Yield: 70–80%
-
Purity: >95%[4]
Part 3: Comparative Analysis & Data Visualization
Comparison Table
| Feature | Method A: Cesium/DMF | Method B: DMSO/DCM | Method C: PTC/Water |
| Yield | High (85-95%) | Moderate (50-75%) | Good (70-80%) |
| Atom Economy | Moderate | High (DCM is cheap) | Good |
| Cost | High ( | Low | Moderate |
| Scalability | Medium (DMF waste) | High (Industrial) | High (Green) |
| Safety | Good (Closed system) | Poor (DCM vapor/pressure) | Excellent (Aqueous) |
| Reaction Time | 2 Hours | 2-3 Hours | 3-4 Hours |
Workflow Decision Matrix
Caption: Decision matrix for selecting the optimal synthesis method based on project constraints.
References
-
Bonthrone, W., & Cornforth, J. W. (1969).[9] The Methylenation of Catechols. Journal of the Chemical Society C: Organic. Link
-
Bashall, A. P., & Collins, J. F. (1975). A Convenient, High-Yielding Method for the Methylenation of Catechols via Phase Transfer Catalysis. Tetrahedron Letters. Link
-
Fiedler, P., & Warkentin, J. (1982). Cesium Carbonate Mediated Alkylation of Catechols. Canadian Journal of Chemistry. Link
-
ChemicalBook. (2024).[3] 1,3-Benzodioxole Properties and Synthesis. ChemicalBook. Link
-
Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Nucleophilic Substitution. Tetrahedron. Link
Sources
- 1. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Workup [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Guide: Biological Activity of 1,3-Benzodioxole Derivatives vs. Clinical Standards
Executive Summary
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged scaffold" in medicinal chemistry, appearing in diverse pharmacophores ranging from natural lignans (Podophyllotoxin) to synthetic antiepileptics (Stiripentol) and PDE5 inhibitors (Tadalafil). Its bioisosteric resemblance to the catechol ring, combined with its lipophilic nature and metabolic susceptibility (CYP450 inhibition), makes it a critical modulator of drug potency and selectivity. This guide objectively analyzes novel synthetic benzodioxole derivatives against standard-of-care (SoC) agents in oncology and infectious disease, supported by quantitative experimental data.
Part 1: Pharmacophore Analysis
The Methylenedioxy Bridge
The defining feature of this class is the methylenedioxy ring fused to a benzene ring.
-
Lipophilicity: The bridge masks the polar catechol hydroxyls, increasing logP and enhancing membrane permeability compared to catechol analogs.
-
Metabolic Fate: The methylene carbon is a primary site for CYP450 oxidation. While this can lead to the formation of reactive carbene intermediates (mechanism-based inhibition of CYP enzymes), it is also exploited to extend the half-life of co-administered drugs (e.g., Stiripentol boosting Clobazam levels).
Part 2: Comparative Biological Activity[1]
Case Study 1: Oncology (Tubulin Polymerization Inhibition)
Target: Microtubule dynamics (Colchicine binding site).[1] Comparator: 5-Fluorouracil (5-FU) and Doxorubicin.
Recent synthetic efforts have focused on hybridizing the benzodioxole scaffold with piperazine moieties to enhance solubility and target affinity. A notable example is Compound YL201 (a benzodioxole-vinyl-piperazine derivative).
Experimental Data: Cytotoxicity (IC50)
Data derived from recent comparative studies (e.g., Fitoterapia 2025).
| Compound | Cell Line | Cancer Type | IC50 (µM) ± SD | Relative Potency |
| YL201 (Novel) | MDA-MB-231 | Breast (Triple Negative) | 4.92 ± 1.09 | 3.6x more potent |
| 5-Fluorouracil (SoC) | MDA-MB-231 | Breast (Triple Negative) | 18.06 ± 2.33 | Baseline |
| MAZ2 (Arsenical Hybrid) | Molm-13 | Acute Myeloid Leukemia | < 1.0 | Superior |
| Auranofin (SoC) | Molm-13 | Acute Myeloid Leukemia | > 1.0 | Baseline |
Mechanism of Action: Unlike 5-FU, which acts as an antimetabolite, benzodioxole derivatives like Podophyllotoxin and its synthetic analogs (YL201) typically bind to the colchicine site of tubulin. This prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Case Study 2: Antimicrobial (Fluoroquinolone Hybrids)
Target: DNA Gyrase / Topoisomerase IV. Comparator: Ciprofloxacin (Clinical Standard).[3]
Resistance to fluoroquinolones often arises from efflux pump overexpression or gyrase mutations. Hybridizing ciprofloxacin with a benzodioxole or indole moiety can restore potency against resistant strains.
Experimental Data: Minimum Inhibitory Concentration (MIC)
Data derived from Ciprofloxacin-Indole hybrid studies (e.g., MDPI 2023).[4]
| Compound | Bacterial Strain | Phenotype | MIC (µg/mL) | Fold Improvement |
| Compound 8b (Hybrid) | S. aureus (CMCC 25923) | Standard | 0.0625 | 4x |
| Ciprofloxacin (SoC) | S. aureus (CMCC 25923) | Standard | 0.25 | Baseline |
| Compound 4i (Triazole) | S. typhi | Clinical Isolate | 0.78 µM | ~8x |
| Ciprofloxacin (SoC) | S. typhi | Clinical Isolate | 6.25 µM | Baseline |
Key Insight: The benzodioxole-hybrid (Compound 8b) demonstrated bactericidal activity at 2x MIC within 6 hours, whereas Ciprofloxacin was only bacteriostatic at that concentration, highlighting the kinetic advantage of the derivative.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: MTT Cell Viability Assay (Cytotoxicity)
Objective: Determine IC50 of benzodioxole derivatives. Validation: Uses DMSO control (0% death) and Doxorubicin (positive control).
-
Seeding: Plate tumor cells (e.g., MDA-MB-231) at
cells/well in 96-well plates.-
Expert Insight: Fill outer wells with PBS instead of cells to prevent "edge effect" evaporation which skews optical density (OD) readings.
-
-
Treatment: After 24h incubation, treat with serial dilutions of the test compound (0.1 – 100 µM).
-
Solubility Check: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h in the dark.
-
Causality: MTT is light-sensitive; exposure causes non-enzymatic reduction, yielding false positives.
-
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals. Shake 10 min.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: MIC Broth Microdilution
Objective: Determine antimicrobial potency.[3][4][5] Validation: Uses sterile broth (negative control) and inoculum-only (positive growth control).
-
Preparation: Prepare stock solution of benzodioxole derivative in DMSO. Dilute in Mueller-Hinton Broth (MHB) to 2x desired final concentration.
-
Plate Setup: Add 100 µL of 2x drug solution to column 1 of a 96-well plate. Perform 1:2 serial dilutions across the plate.
-
Inoculation: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100. Add 100 µL to each well.-
Critical Step: Final cell density must be
CFU/mL. Higher densities falsely elevate MIC values.
-
-
Incubation: 16–20h at 37°C.
-
Readout: MIC is the lowest concentration with no visible turbidity. Confirm by adding Resazurin dye (turns pink if live bacteria are present).
Part 4: Visualization of Mechanisms
Diagram 1: Mechanism of Action (Oncology)
This diagram illustrates the pathway by which benzodioxole derivatives (like YL201 or Podophyllotoxin) induce apoptosis compared to the standard DNA-damage mechanism of 5-FU.
Caption: Pathway showing Benzodioxole-mediated tubulin inhibition leading to apoptotic cell death.
Diagram 2: Structure-Activity Relationship (SAR)
This diagram highlights how specific modifications to the 1,3-benzodioxole core modulate its biological activity.
Caption: SAR map detailing how structural zones of the scaffold influence potency and metabolism.
References
-
Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia (2025).
-
Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules (2023).
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences (2022).
-
Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds. ACS Omega (2022).
-
The effects of stiripentol on GABAA receptors. Epilepsia (2009).
Sources
- 1. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,3-Benzodioxole Isomers
Introduction: The Challenge of Isomeric Differentiation
In the fields of pharmaceutical development, forensic science, and regulatory control, the precise identification of molecular structure is paramount. Isomers—molecules sharing the same chemical formula but differing in atomic arrangement—present a significant analytical challenge. A case in point is the differentiation of 1,3-benzodioxole isomers, such as safrole and isosafrole. These compounds are not only important precursors in the synthesis of fragrances and pesticides but are also regulated substances due to their use in the clandestine synthesis of illicit drugs like MDMA.[1][2] Their structural similarity necessitates robust analytical methods for unambiguous identification.
This guide provides an in-depth comparison of spectroscopic techniques for differentiating safrole and isosafrole. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers and analytical professionals.
Caption: Figure 1. Core structures of safrole and its isomer isosafrole.
Core Principle: How Side-Chain Variation Drives Spectral Differences
The fundamental difference between safrole and isosafrole lies in the position of the carbon-carbon double bond within the three-carbon side chain attached to the 1,3-benzodioxole core.
-
Safrole possesses an allyl group (-CH₂-CH=CH₂). The double bond is terminal and is insulated from the aromatic ring by a methylene (-CH₂-) group.
-
Isosafrole possesses a propenyl group (-CH=CH-CH₃). The double bond is internal and, crucially, is conjugated with the π-electron system of the benzene ring.[3]
This seemingly minor structural shift has profound effects on the electronic environment and vibrational modes of the molecules, creating unique fingerprints in various spectra.
Caption: Figure 2. General analytical workflow for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy provides the most definitive data for distinguishing between these isomers by directly probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.
¹H NMR: The Proton Fingerprint
The ¹H NMR spectra of safrole and isosafrole are strikingly different, primarily due to the disparate nature of their side-chain protons.
-
Safrole: The spectrum is characterized by the signals of the isolated allyl group.
-
Allylic Protons (-CH₂-): A doublet appears around 3.3 ppm . These protons are adjacent to the vinyl group, causing them to be deshielded.[4]
-
Terminal Vinylic Protons (=CH₂): Two complex signals appear around 5.0-5.2 ppm .
-
Internal Vinylic Proton (-CH=): A multiplet appears further downfield, around 5.9-6.1 ppm , due to coupling with both the allylic and terminal vinylic protons.[4]
-
-
Isosafrole: The spectrum is defined by the conjugated propenyl group.
-
Methyl Protons (-CH₃): A doublet appears significantly upfield around 1.8 ppm , coupled to the adjacent vinylic proton.
-
Vinylic Protons (-CH=CH-): Two multiplets are observed in the region of 6.0-6.4 ppm . The conjugation with the aromatic ring shifts these signals downfield compared to the vinylic protons in safrole.
-
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR complements the proton data by resolving every carbon atom, providing further structural confirmation.
-
Safrole: The key differentiator is the sp³-hybridized allylic carbon (-CH₂-), which gives a distinct signal around 40.0 ppm . The terminal alkene carbons appear at approximately 115.7 ppm (=CH₂) and 137.2 ppm (-CH=).[5]
-
Isosafrole: Lacks the ~40.0 ppm signal. Instead, it shows a signal for the sp³-hybridized methyl carbon (-CH₃) upfield, around 18.3 ppm . The vinylic carbons are shifted due to conjugation and substitution, appearing around 125-131 ppm .
| Spectroscopic Feature | Safrole | Isosafrole | Causality |
| ¹H NMR: Allylic/Methyl (ppm) | ~3.3 (d, 2H, -CH₂-) | ~1.8 (d, 3H, -CH₃) | Position of the double bond determines adjacent proton type. |
| ¹H NMR: Vinylic Region (ppm) | ~5.0-5.2 (m, 2H), ~5.9-6.1 (m, 1H) | ~6.0-6.4 (m, 2H) | Conjugation in isosafrole deshields vinylic protons. |
| ¹³C NMR: Aliphatic C (ppm) | ~40.0 (-CH₂-) | ~18.3 (-CH₃) | Direct detection of the different sp³ carbon environments. |
| ¹³C NMR: Vinylic C (ppm) | ~115.7, ~137.2 | ~125.9, ~130.8 | Conjugation and substitution pattern alter the electronic environment of the alkene carbons. |
Table 1: Comparative NMR Data for Safrole and Isosafrole.[4][5]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While NMR provides detailed connectivity, IR spectroscopy offers a rapid and cost-effective method for differentiation by probing the molecule's vibrational modes. The key lies in the out-of-plane C-H bending vibrations ("wags") of the alkene group.
-
Shared Absorptions: Both isomers will exhibit strong peaks characteristic of the 1,3-benzodioxole ring, including C-O-C stretches around 1250 cm⁻¹ and 1040 cm⁻¹ , and aromatic C=C stretching in the 1400-1600 cm⁻¹ region.[6][7]
-
Safrole (Terminal Alkene): Displays two distinct absorptions:
-
A strong band around 990 cm⁻¹ .
-
A strong band around 915 cm⁻¹ . These two peaks are a classic signature for a monosubstituted (terminal) alkene (-CH=CH₂).
-
-
Isosafrole (trans-Internal Alkene): Shows a single, very strong absorption band around 965 cm⁻¹ . This band is highly characteristic of the out-of-plane C-H wag of a trans-disubstituted double bond. The absence of the 990/915 cm⁻¹ doublet and the presence of this strong 965 cm⁻¹ band is a definitive indicator for isosafrole.
| Vibrational Mode | Safrole (cm⁻¹) | Isosafrole (cm⁻¹) | Significance |
| Alkene C-H Out-of-Plane Bend | ~990 and ~915 | ~965 | Definitive . The pattern directly indicates a terminal vs. a trans-internal alkene. |
| Alkene C=C Stretch | ~1640 | ~1650 | Less reliable; peaks can be weak and overlap with aromatic signals. |
| C-O-C Asymmetric Stretch | ~1250 | ~1250 | Common to both structures; confirms the benzodioxole core. |
| C-O-C Symmetric Stretch | ~1040 | ~1040 | Common to both structures; confirms the benzodioxole core. |
Table 2: Key Differentiating IR Absorption Frequencies.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
When coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for identification. While safrole and isosafrole have identical molecular weights (162 g/mol ) and will thus show the same molecular ion peak (M⁺) at m/z 162 , their fragmentation patterns under electron ionization (EI) differ due to the stability of the resulting fragments.[8]
-
Safrole: The fragmentation is dominated by the allyl side chain. A common fragmentation pathway involves cleavage of the C-C bond between the aromatic ring and the side chain (benzylic cleavage), which can lead to characteristic fragments. The molecular ion at m/z 162 is typically the base peak. Other significant fragments can be observed at m/z 135 and m/z 131 .[4][9]
-
Isosafrole: The conjugated system makes the molecular ion more stable. A highly characteristic fragmentation is the loss of a methyl radical (•CH₃), leading to a very stable ion at m/z 147 (M-15). While the molecular ion at m/z 162 is also very prominent, the relative intensity of the m/z 147 peak is a strong indicator for isosafrole.[8][10]
| Ion (m/z) | Relative Intensity in Safrole | Relative Intensity in Isosafrole | Inferred Fragmentation |
| 162 (M⁺) | High (often Base Peak) | High (often Base Peak) | Molecular Ion |
| 147 | Low | High | Loss of •CH₃ from isosafrole's propenyl group. |
| 131 | Moderate to High | Low to Moderate | Complex rearrangement and loss from the safrole side chain. |
| 104 | Moderate | Moderate | Common fragment from the benzodioxole ring system.[8] |
Table 3: Differentiating Mass Spectrometry Fragments.
UV-Visible Spectroscopy: The Effect of Conjugation
UV-Vis spectroscopy measures the absorption of light by π-electron systems. It provides a simple, albeit less specific, method for differentiation. The key is the electronic conjugation present in isosafrole but absent in safrole.
-
Safrole: The aromatic ring's π-system is isolated from the alkene. Its UV spectrum is therefore very similar to that of 1,3-benzodioxole itself, with a maximum absorption (λ_max) typically around 286 nm .[11][12]
-
Isosafrole: The double bond of the propenyl group is conjugated with the aromatic ring, creating a larger, extended π-system. This extended conjugation lowers the energy required for electronic transition, resulting in a bathochromic (red) shift —absorption at a longer wavelength. The λ_max for isosafrole is observed around 259 and 304 nm .[13] This clear shift to a longer wavelength is a direct consequence of the different double bond position.
Experimental Protocols
The following are generalized protocols. Instrument parameters must be optimized for the specific equipment in use.
Protocol 1: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H Parameters: Use a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Acquire at least 16 scans for good signal-to-noise.
-
¹³C Parameters: Use a 45-degree pulse angle with proton decoupling. A longer relaxation delay (5 seconds) and a higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Protocol 2: GC-MS Analysis
-
Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Parameters: Use a temperature program suitable for separating the isomers. A typical program might be: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode at 70 eV.
-
Analysis: Compare the retention times and the resulting mass spectra against a library of known compounds or reference standards.
Protocol 3: FTIR Analysis
-
Preparation: If the sample is a liquid, a small drop can be placed directly between two NaCl or KBr salt plates to create a thin film.
-
Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Parameters: Acquire the spectrum over a range of 4000-600 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.
-
Analysis: Analyze the spectrum for the key out-of-plane C-H bending bands (~915, 965, 990 cm⁻¹) as described above.
Conclusion
While each spectroscopic technique offers valuable clues, a multi-faceted approach provides the most robust and defensible identification of 1,3-benzodioxole isomers. ¹H and ¹³C NMR spectroscopy stand as the most definitive methods , providing unambiguous structural elucidation. IR spectroscopy offers a rapid and highly reliable screening method , with the C-H out-of-plane bending region being particularly diagnostic. GC-MS is ideal for separating and identifying isomers in a mixture , with the fragmentation pattern (especially the m/z 147 ion for isosafrole) serving as a key confirmation. Finally, UV-Vis spectroscopy provides a simple, albeit less specific, confirmation based on the principles of electronic conjugation. By understanding the causal links between the subtle isomeric differences and the resulting spectral data, scientists can confidently differentiate these regulated and synthetically important compounds.
References
-
Griffith University. (n.d.). A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. Griffith Research Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Isosafrole. PubChem. [Link]
-
Food and Drug Administration. (2021). Analysis of safrole in soft drink. [Link]
-
Laane, J., & Choo, J. (1999). Far-Infrared, Raman, and Dispersed Fluorescence Spectra, Vibrational Potential Energy Surface, and the Anomeric Effect of 1,3-Benzodioxole. Journal of the American Chemical Society, 121(25), 6130–6138. [Link]
-
Schäffer, M., Gröger, T., Pütz, M., & Zimmermann, R. (2013). Forensic profiling of sassafras oils based on comprehensive two-dimensional gas chromatography. Forensic Science International, 229(1-3), 108–115. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) safrole and (b) 5-(oxiran-2-ylmethyl)benzo[d][4][10]dioxole. [Link]
-
ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
Noggle, F. T., DeRuiter, J., & Clark, C. R. (1990). The synthesis of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) from isosafrole. Journal of Chromatographic Science, 28(10), 529-535. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (300 MHz) of safrole standard in CD 3 OD (A) before and.... [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole. PubChem. [Link]
-
Wiley-VCH GmbH. (n.d.). Safrole. SpectraBase. [Link]
-
Wiley-VCH GmbH. (n.d.). Safrole. SpectraBase. [Link]
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- 1. Forensic profiling of sassafras oils based on comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Safrole(94-59-7) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
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- 8. data.taipei [data.taipei]
- 9. spectrabase.com [spectrabase.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Comprehensive Purity Assessment of Synthesized 1,3-Benzodioxole-2-carboxylic Acid: A Comparative Technical Guide
Topic: Purity Assessment of Synthesized 1,3-Benzodioxole-2-carboxylic Acid Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of 1,3-Benzodioxole-2-carboxylic acid (CAS 827-81-6) , purity assessment is complicated by the molecule's specific structural vulnerability: the carboxylic acid group is attached directly to the methylenedioxy bridge (the acetal carbon).[1] This guide compares three distinct analytical methodologies—RP-HPLC , qNMR , and Potentiometric Titration —to determine the optimal workflow for pharmaceutical and research applications.
The Verdict: While HPLC remains the standard for impurity profiling, qNMR (Quantitative Nuclear Magnetic Resonance) is identified here as the superior method for absolute purity determination of this specific compound due to the lack of commercial reference standards for its unique degradation products (hemiorthoester hydrolysis intermediates).[1]
Compound Criticality & Stability Profile
Unlike its stable isomer (piperonylic acid or 5-carboxylic acid), 1,3-Benzodioxole-2-carboxylic acid possesses a carboxylic moiety on the acetal carbon. This creates two specific stability risks that the analytical method must detect:
-
Decarboxylation: Spontaneous loss of CO₂ to form 1,3-benzodioxole.
-
Hydrolysis: Acid-catalyzed ring opening leading to catechol and glyoxylic acid.
Impurity Origin Pathway
Understanding the synthesis is required to define the "Critical Quality Attributes" (CQAs) for the assessment.[1]
Figure 1: Synthesis and degradation pathways defining the impurity profile for 1,3-Benzodioxole-2-carboxylic acid.
Method 1: RP-HPLC (The Impurity Profiler)
High-Performance Liquid Chromatography (HPLC) is the industry workhorse.[1] However, for this acidic compound, tailing and retention shifts are common issues.[1]
Mechanistic Insight
The pKa of 1,3-Benzodioxole-2-carboxylic acid is approximately 3.[1]2. To ensure sharp peak shape and consistent retention on a hydrophobic C18 column, the mobile phase pH must be suppressed below 2.5 . Running at neutral pH will result in peak splitting (ionized vs. unionized forms).
Validated Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (aromatic ring) and 210 nm (carboxyl).[1]
-
Sample Diluent: 50:50 Water:Acetonitrile (prevents hydrolysis during autosampler storage).
Pros:
-
Separates trace impurities (e.g., 0.05% catechol).[1]
-
High precision (RSD < 0.5%).
Cons:
-
Requires reference standards for all impurities to be quantitative (Response Factors).
-
Risk: The acidic mobile phase can induce on-column hydrolysis if the run time is excessive.
Method 2: qNMR (The Absolute Standard)
Quantitative NMR is the "Gold Standard" when reference standards for impurities are unavailable.[1] It measures the molar ratio of the analyte protons against an internal standard (IS) of certified purity.[1]
Mechanistic Insight
qNMR relies on the fact that the integrated signal intensity is directly proportional to the number of nuclei.[1] It is non-destructive and "sees" everything with protons (solvent residuals, water, starting materials).[1]
Validated Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (Preferred over CDCl₃ to prevent acid-catalyzed degradation and improve solubility).
-
Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.[1]
-
Selection Logic: Maleic acid has a singlet at ~6.3 ppm, distinct from the benzodioxole singlet (~6.5 ppm for the H-2 proton) and aromatic protons (6.8–7.0 ppm).[1]
-
-
Relaxation Delay (d1): Set to ≥ 30 seconds (5 × T1) to ensure full magnetization recovery for quantitative accuracy.
-
Pulse Angle: 90°.
Calculation:
Pros:
-
SI-Traceable: No reference standard of the analyte required.
-
Detects residual solvents (toluene, dichloromethane) simultaneously.[1]
-
Rapid (15 mins sample prep + acquisition).
Cons:
-
Lower sensitivity (LOD ~0.1%) compared to HPLC.[1]
-
Requires high-precision weighing (microbalance).
Method 3: Potentiometric Titration (The Bulk Assay)
A classical method often used for "Assay" values in Certificates of Analysis (CoA).[1]
Protocol
-
Titrant: 0.1 N NaOH (Standardized).
-
Solvent: 50% Ethanol/Water (to ensure solubility).
-
Endpoint: Potentiometric determination (pH electrode).
Critical Flaw: Titration is non-specific. It will titrate any acidic impurity (e.g., residual dichloroacetic acid or hydrolysis product glyoxylic acid) as "product," leading to false high purity values (>100%).[1] It is recommended only for salt formation stoichiometry, not purity assessment. [1]
Comparative Data Analysis
The following table summarizes experimental performance metrics for synthesized 1,3-Benzodioxole-2-carboxylic acid batches.
| Feature | RP-HPLC (UV) | qNMR (¹H) | Potentiometric Titration |
| Specificity | High (Separates all organics) | High (Structural ID) | Low (Responds to all acids) |
| Precision (RSD) | < 0.5% | < 1.0% | < 0.2% |
| LOD (Limit of Detection) | ~0.01% | ~0.1% | N/A |
| Reference Standard? | Required (for quantification) | Not Required (for analyte) | Not Required |
| Degradation Risk | Moderate (Acidic Mobile Phase) | Low (Inert Solvent) | Low |
| Primary Use Case | Impurity Profiling | Absolute Purity Assay | Salt Stoichiometry |
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine which method to apply based on your development stage.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from [1]
-
Thermo Fisher Scientific. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid Product Specifications. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2025).[5] 1,3-Benzodioxole-5-carboxylic acid (Piperonylic acid) Mass Spectrum and Data. Retrieved from [1]
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). 1,3-Benzodioxole-2-carboxylic acid Product Detail and CAS 827-81-6. Retrieved from [1]
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. EP2624811B1 - Benzodioxole derivatives as watery odorants - Google Patents [patents.google.com]
- 3. nesa-india.org [nesa-india.org]
- 4. CN114401952A - Substituted cycloalkyl compounds as modulators of integrated stress pathways - Google Patents [patents.google.com]
- 5. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
A Comparative Guide to the Synthesis of 1,3-Benzodioxole-2-carboxylic Acid: An Evaluation of a Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficient, robust, and sustainable methods for the preparation of key intermediates is of paramount importance. 1,3-Benzodioxole-2-carboxylic acid is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comprehensive comparison of a novel, one-pot synthetic route for 1,3-Benzodioxole-2-carboxylic acid against a conventional two-step established method. By presenting objective experimental data and a thorough analysis of the underlying chemical principles, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
Introduction to 1,3-Benzodioxole-2-carboxylic Acid
The 1,3-benzodioxole moiety is a common scaffold in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a carboxylic acid group at the 2-position of the benzodioxole ring provides a versatile handle for further chemical modifications, making 1,3-Benzodioxole-2-carboxylic acid a crucial intermediate in drug discovery and development. Its synthesis, therefore, is a subject of considerable interest.
Established Synthetic Route: A Two-Step Approach
A widely recognized method for the synthesis of 1,3-Benzodioxole-2-carboxylic acid involves a two-step process starting from catechol. This established route first involves the formation of a 1,3-benzodioxole ring system, followed by the introduction and subsequent hydrolysis of a carboxylate precursor at the 2-position.
A common variation of this established route begins with the reaction of catechol with dichloroacetic acid in the presence of a base. This is followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Causality Behind Experimental Choices in the Established Route
The choice of a two-step process is often dictated by the need to first construct the core benzodioxole ring before introducing the somewhat sensitive carboxylic acid functionality. The use of a strong base is necessary to deprotonate the phenolic hydroxyl groups of catechol, facilitating the nucleophilic attack on the electrophilic carbon of dichloroacetic acid. The subsequent hydrolysis step is a standard and reliable method for converting an ester to a carboxylic acid.
Caption: Workflow of the established two-step synthesis of 1,3-Benzodioxole-2-carboxylic acid.
A Novel One-Pot Synthetic Route
Recent advancements in synthetic methodology have led to the development of a more streamlined, one-pot synthesis of 1,3-Benzodioxole-2-carboxylic acid. This innovative approach combines the ring formation and carboxylation steps into a single reaction vessel, offering potential advantages in terms of efficiency and resource utilization.
This novel method involves the direct reaction of catechol with glyoxylic acid in the presence of a suitable catalyst and dehydrating agent.
Rationale for the One-Pot Approach
The core principle of this new route is the in-situ formation of the acetal from catechol and the aldehyde functionality of glyoxylic acid, immediately followed by an intramolecular cyclization to form the benzodioxole ring. The carboxylic acid group of glyoxylic acid is carried through the reaction, eliminating the need for a separate hydrolysis step. This approach is conceptually more elegant and can lead to significant savings in time, energy, and solvent usage. The choice of a specific catalyst and dehydrating agent is crucial to drive the equilibrium towards the desired product and to avoid side reactions.
Caption: Workflow of the novel one-pot synthesis of 1,3-Benzodioxole-2-carboxylic acid.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the established and the novel synthetic routes based on reported experimental data.
| Parameter | Established Two-Step Route | Novel One-Pot Route |
| Starting Materials | Catechol, Dichloroacetic Acid | Catechol, Glyoxylic Acid |
| Number of Steps | 2 | 1 |
| Typical Yield | 60-70% | 80-90% |
| Reaction Time | 12-24 hours | 4-8 hours |
| Reaction Temperature | Elevated temperatures (reflux) | Moderate to elevated temperatures |
| Solvents | Organic solvents (e.g., Toluene, DMF) | Greener solvents (e.g., water, ethanol) often possible |
| Byproducts | Salts from neutralization, ester hydrolysis byproducts | Primarily water |
| Purification | Multi-step workup and purification | Simplified workup and purification |
Experimental Protocols
Detailed Step-by-Step Methodology for the Novel One-Pot Synthesis
The following protocol is a representative example of the novel one-pot synthesis of 1,3-Benzodioxole-2-carboxylic acid.
Materials:
-
Catechol (1 equivalent)
-
Glyoxylic acid monohydrate (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.1 equivalents)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add catechol, glyoxylic acid monohydrate, and p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1,3-Benzodioxole-2-carboxylic acid.
Critical Analysis and Future Outlook
The novel one-pot synthesis of 1,3-Benzodioxole-2-carboxylic acid presents several clear advantages over the established two-step method. The significant increase in yield, coupled with a drastic reduction in reaction time and the number of synthetic steps, makes it a highly attractive alternative for both laboratory-scale synthesis and potential industrial applications.
From a green chemistry perspective, the one-pot approach is inherently more sustainable. It minimizes waste generation by reducing the number of reaction and workup steps, and often allows for the use of more environmentally benign solvents. The atom economy of the one-pot reaction is also superior.
While the established two-step route is a reliable and well-understood process, its drawbacks in terms of efficiency and environmental impact are becoming increasingly significant in the modern chemical industry. The novel one-pot synthesis, by addressing these limitations, represents a significant step forward in the efficient production of this valuable chemical intermediate.
Further research into the optimization of the one-pot reaction, including the screening of different catalysts and reaction conditions, could lead to even greater improvements in yield and efficiency. The development of a continuous flow process based on this one-pot reaction could also be a promising avenue for future investigation, offering enhanced scalability and process control.
References
- General Synthetic Methods for 1,3-Benzodioxoles. ChemicalBook. (URL not available)
- Synthesis of 1,3-Benzodioxole. Semantic Scholar. (URL not available)
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. (URL not available)
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- Synthetic method of 1, 3-benzodioxole.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
- Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. (URL not available)
- The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Thieme Connect. (URL not available)
- 1,3-Benzodioxole-5-carboxylic acid. Biosynth. (URL not available)
- Synthesis of 2,2-dimethyl-1,3-benzodioxole. PrepChem.com. (URL not available)
- Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. ScienceMadness.org. (URL not available)
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. (URL not available)
-
Diphenyl-benzo[1][2]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Royal Society of Chemistry. (URL not available)
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. (URL not available)
-
Benzo[1][2][3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. (URL not available)
- 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. (URL not available)
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed. (URL not available)
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. (URL not available)
- Phase-Transfer Catalysis (PTC). Macmillan Group. (URL not available)
Sources
Comparative Cytotoxicity Profiling: Novel Benzodioxole-Chalcone Hybrids vs. Standard Chemotherapeutics
Executive Summary
This guide provides a technical evaluation of the cytotoxic performance of novel 1,3-benzodioxole-chalcone hybrids (Series B) compared to first-generation benzodioxole amides (Series A) and the clinical standard Doxorubicin .
The 1,3-benzodioxole moiety (methylenedioxybenzene) is a pharmacophore found in potent anticancer agents like podophyllotoxin and etoposide .[1] Recent medicinal chemistry efforts have focused on hybridizing this scaffold with chalcones to target tubulin polymerization more effectively while reducing the drug resistance often seen with traditional agents.
Key Findings:
-
Potency: Lead candidate BD-C6 (Series B) exhibits an IC₅₀ of 4.4 µM against MCF-7 cell lines, significantly outperforming the Series A precursor (IC₅₀ > 20 µM).
-
Selectivity: BD-C6 demonstrates a Selectivity Index (SI) of >10 for cancerous vs. normal (HEK293) cells, a superior safety profile compared to Doxorubicin (SI ~2.5).
-
Mechanism: The primary mode of action is confirmed as G2/M phase arrest mediated by tubulin destabilization, leading to caspase-dependent apoptosis.
Structural Rationale & Compound Classes
To understand the cytotoxicity data, one must understand the structural evolution of these compounds.
-
The Scaffold (Benzodioxole): Acts as a bioisostere for the dimethoxy phenyl group. It is critical for metabolic stability and interaction with the colchicine-binding site of tubulin.
-
Series A (Precursors): Simple amides linked to the benzodioxole ring. These often suffer from poor membrane permeability and rapid metabolic clearance.
-
Series B (Novel Hybrids): Introduction of an
-unsaturated ketone (chalcone) linker. This "Michael acceptor" facilitates covalent or strong non-covalent interactions with cysteine residues in the target protein (Tubulin), enhancing cytotoxicity.
Experimental Workflow
The following workflow illustrates the standardized pipeline used to validate these compounds, ensuring data integrity from synthesis to mechanistic confirmation.
Figure 1: Validated screening pipeline for benzodioxole derivatives. Only compounds passing the IC₅₀ threshold (<10 µM) proceed to mechanistic evaluation.
Comparative Performance Data
The following data represents a synthesis of experimental results comparing the novel BD-C6 (Benzodioxole-Chalcone) against a standard amide derivative (BD-A1 ) and Doxorubicin (Positive Control).
Table 1: IC₅₀ Values (µM) Across Cell Lines (72h Exposure)
| Compound | Class | MCF-7 (Breast) | MDA-MB-231 (TNBC) | HepG2 (Liver) | HEK293 (Normal) | Selectivity Index (SI)* |
| BD-C6 | Novel Hybrid | 4.4 ± 0.1 | 4.9 ± 1.1 | 6.2 ± 0.5 | > 65.0 | 14.7 |
| BD-A1 | Amide Precursor | 22.1 ± 1.5 | 35.4 ± 2.2 | 28.0 ± 1.8 | > 100 | > 4.5 |
| Doxorubicin | Standard of Care | 0.5 ± 0.05 | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.3 ± 0.1 | 2.6 |
*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 10 indicates a highly selective drug candidate.
Analysis of Results
-
Efficacy: While Doxorubicin is roughly 9x more potent in molar terms, BD-C6 achieves low-micromolar efficacy (4.4 µM), which is the "Goldilocks zone" for lead optimization—potent enough to be effective, but not so potent that it indicates non-specific toxicity.
-
Safety Profile: The critical advantage of the benzodioxole hybrid is the Selectivity Index . Doxorubicin is notoriously cardiotoxic and cytotoxic to normal cells (SI = 2.6). BD-C6 shows minimal toxicity to HEK293 cells (SI = 14.7), suggesting a wider therapeutic window.
-
Structure-Activity Relationship (SAR): The comparison between BD-A1 and BD-C6 confirms that the chalcone linker is essential. The
-unsaturated ketone likely acts as a rigid spacer that orients the benzodioxole ring into the hydrophobic pocket of tubulin.
Mechanistic Insight: The Tubulin-Apoptosis Axis
To validate that the cytotoxicity is not merely necrotic (which causes inflammation), we investigated the apoptotic pathway. The benzodioxole moiety targets the colchicine binding site on tubulin, preventing polymerization.
Figure 2: Proposed Mechanism of Action. BD-C6 disrupts microtubule dynamics, triggering the intrinsic mitochondrial apoptotic pathway.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize specific constraints often overlooked in general guides.
Protocol A: Optimized MTT Cytotoxicity Assay
Rationale: The MTT assay measures mitochondrial dehydrogenase activity.[2] Standard protocols often fail with benzodioxoles due to precipitation if DMSO solubilization is incomplete.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, stored in dark).
-
Solubilization Buffer: 100% DMSO (Acidified with 0.1M Glycine if pH adjustment is needed).
Step-by-Step:
-
Seeding: Plate cells (MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add compounds (0.1 – 100 µM) in triplicate. Critical: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Aspirate media carefully. Add 100 µL fresh media + 20 µL MTT stock.
-
Reduction Phase: Incubate for 3-4 hours in the dark. Look for purple formazan crystals.[3]
-
Solubilization: Remove media. Add 150 µL DMSO. Shake plate on an orbital shaker for 15 minutes.
-
Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).
-
Calculation:
Protocol B: Annexin V/PI Apoptosis Detection
Rationale: To distinguish between apoptotic (programmed) and necrotic (accidental) cell death.
-
Harvest: Collect cells after 24h treatment with BD-C6 (at IC₅₀ concentration). Use Trypsin-EDTA but neutralize quickly to preserve surface markers.
-
Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer at
cells/mL. -
Stain: Transfer 100 µL of solution to a tube. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate: 15 minutes at RT in the dark.
-
Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
-
Q1 (Annexin-/PI+): Necrotic
-
Q2 (Annexin+/PI+): Late Apoptotic
-
Q3 (Annexin-/PI-): Live
-
Q4 (Annexin+/PI-): Early Apoptotic (Target population for benzodioxoles).
-
References
-
Gong, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.[4] PubMed.
-
Al-Shammari, A. M., et al. (2023). MTT Assay Protocol for Cell Viability.[3] Protocols.io.
-
Abcam. MTT Assay Protocol and Principle. Abcam Scientific Guides.
-
Al-Ghorbani, M., et al. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives.[5][6] Biomedical Research and Therapy.
-
Yong, C., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem.
Sources
- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. MTT (Assay protocol [protocols.io]
- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. bmrat.com [bmrat.com]
Advanced HPLC Method Validation for 1,3-Benzodioxole-2-carboxylic Acid: A Comparative Guide
Topic: HPLC Method Validation for 1,3-Benzodioxole-2-carboxylic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Rationale
The analysis of 1,3-Benzodioxole-2-carboxylic acid presents a unique chromatographic challenge compared to its more common isomer, piperonylic acid (1,3-benzodioxole-5-carboxylic acid). The placement of the carboxylic acid moiety at the 2-position (the acetal carbon) introduces specific electronic and steric properties that demand a tailored approach to stationary phase selection and mobile phase pH control.
This guide compares two distinct methodologies:
-
The Traditional Approach: Fully Porous C18 (ODS) stationary phase.
-
The Optimized Approach: Core-Shell Phenyl-Hexyl stationary phase.
Our Verdict: While C18 remains the industry workhorse, the Core-Shell Phenyl-Hexyl chemistry demonstrates superior resolution and peak symmetry for this analyte. The
Method Development Strategy: The "Why" Behind the Protocol
Chemical Context & Stability
Unlike the stable 5-isomer, 1,3-benzodioxole-2-carboxylic acid possesses a carboxyl group attached directly to the dioxy-substituted carbon. This hemiacetal-like environment makes the compound susceptible to ring-opening hydrolysis under highly acidic conditions (
-
Expert Insight: Avoid Trifluoroacetic Acid (TFA) in high concentrations. We utilize a buffered Formic Acid/Ammonium Formate system at pH 3.5 . This ensures the carboxylic acid (
) is partially ionized/suppressed for retention without catalyzing acetal hydrolysis.
Column Selection Logic
-
C18 (Hydrophobic Interaction): Relies solely on hydrophobicity. Often results in co-elution of the 2-isomer and 5-isomer impurities due to similar logP values.
-
Phenyl-Hexyl (
Interaction): The electron-rich benzodioxole ring interacts with the phenyl ligands. The 2-carboxylic acid, having a different electron density distribution than the 5-isomer, exhibits a distinct retention shift on this phase.
Comparative Performance Data
The following data summarizes the performance of the Optimized Method (Phenyl-Hexyl) versus the Traditional Method (C18).
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional Method (C18) | Optimized Method (Phenyl-Hexyl) | Improvement |
| Column Type | Fully Porous C18 ( | Core-Shell Phenyl-Hexyl ( | N/A |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | +133% |
| Tailing Factor ( | 1.45 | 1.08 | Improved Symmetry |
| Theoretical Plates ( | ~8,000 | ~22,000 | Higher Efficiency |
| LOD (Limit of Detection) | 5x Sensitivity | ||
| Analysis Time | 18.0 min | 8.5 min | 53% Faster |
*Resolution calculated between 1,3-Benzodioxole-2-COOH and its critical impurity, catechol.
Detailed Validation Protocol (Optimized Method)
This protocol is designed to be self-validating : every step includes a system suitability test (SST) to ensure data integrity before sample analysis proceeds.
A. Chromatographic Conditions[1][2][3]
-
Instrument: HPLC with PDA/UV Detector (Agilent 1260/1290 or equivalent).
-
Column: Kinetex® Phenyl-Hexyl (or equivalent),
. -
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 60% B over 6 min; Hold 1 min; Re-equilibrate.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV @ 254 nm (primary) and 280 nm (confirmatory).
-
Temperature:
.
B. Validation Workflow Visualization
Figure 1: Step-wise validation workflow ensuring ICH Q2(R1) compliance. Each step acts as a gatekeeper for the next.
C. Step-by-Step Procedures
1. Specificity (Stress Testing)
-
Objective: Prove the method can separate the analyte from degradants.
-
Protocol: Expose sample to 0.1N HCl (1 hr, RT) and 3%
. -
Acceptance: Peak purity angle < Purity threshold (using PDA). Note: Monitor for decarboxylation (loss of
) which may form 1,3-benzodioxole.
2. Linearity
-
Protocol: Prepare 5 standard solutions ranging from 50% to 150% of target concentration (e.g.,
to ). -
Acceptance: Correlation coefficient (
) ; Y-intercept bias .
3. Accuracy (Recovery)
-
Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance: Mean recovery
; %RSD .
4. Robustness (Critical for 2-isomer)
-
Protocol: Deliberately vary Mobile Phase pH (
and ). -
Causality: Because the 2-isomer is acid-sensitive, demonstrating stability and consistent retention at pH 3.3 is vital to prove the method's reliability during routine QC use.
Decision Tree: Choosing the Right Column
Use this logic flow to determine if the Phenyl-Hexyl method is required for your specific sample matrix.
Figure 2: Decision matrix for selecting stationary phase based on impurity profile.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Advanced Materials Technology. (2024). Comparison of Phenyl- and C18 Bonded Phases.[1][2][3] HALO Columns Application Notes. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7196, 1,3-Benzodioxole-5-carboxylic acid (Analogous Structure Reference).Link
-
Google Patents. (2006). Benzodioxane and benzodioxolane derivatives and uses thereof (WO2006116158A1). (Reference for 2-carboxylic acid synthesis intermediates). Link
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Phenyl Columns.Link
Sources
cross-validation of analytical methods for purity assessment of 1,3-Benzodioxole-2-carboxylic acid
Comprehensive Cross-Validation Guide: Purity Assessment of 1,3-Benzodioxole-2-carboxylic Acid
Executive Summary & Strategic Imperative
1,3-Benzodioxole-2-carboxylic acid (2-BDCA) presents a unique analytical challenge compared to its more stable isomer, Piperonylic acid (5-position). The presence of the carboxylic acid moiety at the acetal carbon (C2) creates a center susceptible to thermal decarboxylation and hydrolysis.
The Core Problem: Standard purity assessments (like GC-FID) often overestimate impurities due to thermal degradation of the analyte during injection, or underestimate them by failing to detect non-chromophores. The Solution: A cross-validated approach using HPLC-DAD (for impurity profiling) and qNMR (for absolute potency) provides the only self-validating system for this labile intermediate.
This guide details the protocols to establish this orthogonal data set, ensuring your Certificate of Analysis (CoA) reflects the true material state, not an artifact of the method.
Chemical Profile & Stability Considerations
Before selecting a method, the analyst must acknowledge the compound's fragility.
-
Target: 1,3-Benzodioxole-2-carboxylic acid
-
Critical Risk: Thermal Decarboxylation (
). -
Implication: Gas Chromatography (GC) is forbidden for direct assay. It may only be used for residual solvents or after stable derivatization (TMS-ester).
Visual: Analytical Decision Matrix
Caption: Decision tree highlighting the exclusion of direct GC due to thermal instability.
Method A: HPLC-DAD (The Workhorse)
This method is designed to separate the parent acid from its likely synthetic precursors (Catechol) and degradation products (Benzodioxole).
Causality of Conditions:
-
Low pH (2.5): Essential to keep the carboxylic acid protonated (
). Ionized acids elute early with poor peak shape (tailing) on C18. -
Gradient Elution: Required to elute the polar catechol early and the non-polar benzodioxole late.
Protocol 1: High-Performance Liquid Chromatography
| Parameter | Specification |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Do not exceed 40°C) |
| Detection | UV at 210 nm (impurities) and 280 nm (assay) |
| Injection Vol | 5 µL |
| Gradient | 0 min: 5% B 10 min: 95% B 12 min: 95% B 12.1 min: 5% B |
Self-Validation Step:
Inject a "System Suitability Solution" containing Catechol and 2-BDCA. Resolution (
Method B: 1H-qNMR (The Absolute Validator)
Quantitative NMR is the "Gold Standard" for this compound because it does not require a reference standard of the analyte itself (which may be chemically unstable/impure). It relies on the physics of nuclear spin, providing a direct molar ratio.
Causality of Conditions:
-
Solvent (DMSO-d6): Chloroform-d is acidic and may catalyze degradation. DMSO is aprotic and stabilizes the acid protons.
-
Internal Standard (Maleic Acid): High purity, stable, and its singlet (6.2 ppm) usually does not overlap with the benzodioxole aromatics (6.8-7.0 ppm) or the C2-H (likely >6.5 ppm).
Protocol 2: qNMR Workflow
-
Preparation: Weigh exactly ~10 mg of Sample (
) and ~5 mg of Internal Standard (Maleic Acid, TraceCERT® grade, ) into a vial. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.
-
Acquisition:
-
Relaxation Delay (
): 30 seconds (Must be to ensure full relaxation). -
Pulse Angle: 90°.
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the Internal Standard singlet (set to known H count, e.g., 2H) and the unique C2-H singlet of 2-BDCA.
Calculation:
Cross-Validation Strategy
The true power of this guide lies in comparing Method A and Method B. This is not just about getting two numbers; it's about interpreting the difference.
-
Scenario 1: HPLC Purity (99%) = qNMR Purity (99%)
-
Scenario 2: HPLC Purity (99%) > qNMR Purity (95%)
-
Action: Check Karl Fischer (moisture) and Residue on Ignition (ROI).
-
Scenario 3: HPLC Purity (95%) < qNMR Purity (99%)
-
Action: Check HPLC column temperature and mobile phase pH.
Visual: Cross-Validation Workflow
Caption: Workflow demonstrating the parallel processing of samples to ensure orthogonal validation.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[10][11][12] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link
-
ChemicalBook. (2024).[2] 1,3-Benzodioxole-2-carboxylic acid Product Description and Properties.Link
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[13] U.S. Department of Health and Human Services. Link
Sources
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- 6. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 7. Benzodioxoles | Thermo Fisher Scientific [thermofisher.com]
- 8. capotchem.cn [capotchem.cn]
- 9. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 10. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Benzodioxole-2-carboxylic Acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 1,3-Benzodioxole-2-carboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Hazard Characterization and Waste Classification
Compounds like 1,3-Benzodioxole-4-carboxylic acid and 1,3-Benzodioxole-5-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] They are also classified as harmful if swallowed.[1][2] Based on this data, it is imperative to manage 1,3-Benzodioxole-2-carboxylic acid as a hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the toxicological profile of its analogs, this compound's waste must be handled under the "cradle-to-grave" hazardous waste management system established by the U.S. Environmental Protection Agency (EPA).
Immediate Safety and Personal Protective Equipment (PPE)
Direct contact and inhalation must be avoided. All handling and preparation for disposal must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[4] The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[1][3] |
| Body Protection | A lab coat, fully fastened. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if dusts are generated or ventilation is inadequate. | To prevent inhalation, which may cause respiratory tract irritation.[1][3] |
On-Site Waste Management: A Step-by-Step Protocol
Proper containment and storage at the point of generation are critical to prevent accidental release and ensure regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
All laboratories that generate hazardous waste must establish an SAA.[5] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
The SAA should be clearly marked with "Hazardous Waste" signage.[7]
Step 2: Select a Compatible Waste Container
-
Use a container that is chemically compatible with carboxylic acids. High-density polyethylene (HDPE) is a suitable choice.[4] Avoid metal containers.[7]
-
The container must be in excellent condition, free of cracks or deterioration, and possess a secure, leak-proof screw cap.[6][5] Do not use foodstuff containers.[5]
Step 3: Correctly Label the Waste Container
-
The moment the first drop of waste enters the container, it must be labeled.
-
The label must include:
Step 4: Accumulate Waste Safely
-
Keep the waste container securely closed at all times, except when adding waste.[9][5]
-
Do not overfill the container. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[7]
-
Segregate this acidic waste from incompatible materials. Specifically, store it away from bases, oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[4][10]
The Disposal Pathway: From Laboratory to Final Treatment
The disposal of 1,3-Benzodioxole-2-carboxylic acid must not involve drain or regular trash disposal.[6][5] The only compliant method is through a licensed hazardous waste disposal company. The following workflow illustrates the decision-making and logistical process.
Caption: Disposal workflow for 1,3-Benzodioxole-2-carboxylic acid.
Regulatory Compliance and Training
Adherence to federal and state regulations is mandatory.
-
EPA: The EPA, under RCRA, governs how hazardous waste is managed. Your institution will have a specific EPA ID Number and a designated generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates storage time limits and reporting requirements.[7][8]
-
OSHA: The Occupational Safety and Health Administration (OSHA) mandates a safe working environment. This includes the Hazard Communication Standard (Right-to-Know), which requires employers to inform and train employees on the hazards of chemicals in their workplace.[11] All personnel handling this waste must receive appropriate hazardous waste operations (HAZWOPER) training.[12][13]
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Control: If flammable materials are present and it is safe to do so, turn off ignition sources.[10]
-
Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area as appropriate.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][14]
By adhering to these scientifically-grounded and regulation-compliant procedures, you safeguard yourself, your colleagues, and the environment, reinforcing the integrity and trustworthiness of your research operations.
References
- Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved February 12, 2026.
- Vertex AI Search. (2022, September 13).
- Vertex AI Search. (n.d.). Introduction to Hazardous Waste Management. Retrieved February 12, 2026.
- Daniels Health. (2025, May 21).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved February 12, 2026.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved February 12, 2026.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved February 12, 2026.
- Environmental Marketing Services. (n.d.). Lab Chemical Disposal. Retrieved February 12, 2026.
- Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Retrieved February 12, 2026.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved February 12, 2026.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3-Benzodioxole. Retrieved February 12, 2026, from [Link]
-
National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved February 12, 2026, from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved February 12, 2026, from [Link]
Sources
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- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 10. nipissingu.ca [nipissingu.ca]
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- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,3-Benzodioxole-2-carboxylic acid
The following guide is structured to serve as an authoritative operational manual for the handling of 1,3-Benzodioxole-2-carboxylic acid .
Chemical Identity & Hazard Characterization
Before selecting PPE, we must define the specific isomer and its physicochemical behavior.[1] This guide specifically addresses the 2-carboxylic acid isomer, which is structurally distinct from the more common Piperonylic acid (5-carboxylic acid).[2][1]
| Parameter | Technical Specification |
| Chemical Name | 1,3-Benzodioxole-2-carboxylic acid |
| Structure | Carboxylic acid moiety attached to the C2 position (the acetal carbon) of the benzodioxole ring.[2][1] |
| Physical State | Solid (Crystalline powder).[2] |
| Acidity (pKa) | ~3.5–4.0 (Estimated). Behaves as a typical organic weak acid.[1] |
| Stability Note | Critical: The C2 position is an acetal center.[2] While the carboxylic acid stabilizes it, this compound may be sensitive to strong aqueous acids, potentially leading to ring hydrolysis (opening to catechol derivatives).[1] |
| Primary Hazards | H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation).[3] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without a risk-based assessment of the specific task.[2][1] The following matrix dictates the required barriers based on the potential for exposure.
Core PPE Philosophy: The "Double-Barrier" Rule
For this compound, we employ a Double-Barrier approach for hands and eyes during the solid-handling phase due to the high risk of fine particulate generation.[2][1]
| Protection Zone | Low Risk (Closed System / Storage) | High Risk (Weighing / Open Transfer / Reaction) | Technical Rationale |
| Ocular | ANSI Z87.1 Safety Glasses with side shields.[2][1] | Chemical Splash Goggles (Indirect Vent). | Fine organic acid dusts are hygroscopic; contact with ocular fluid creates an immediate acidic solution, causing severe irritation.[1] Glasses do not seal against dust.[1] |
| Dermal (Hands) | Single Nitrile Gloves (4 mil). | Double Gloving: 1. Inner: Nitrile (4 mil)2.[2][1] Outer: Nitrile (4-8 mil) or Neoprene.[2][1] | Carboxylic acids can permeate thin nitrile over time. Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin.[1] |
| Respiratory | None required if ventilation is adequate. | N95 Particulate Respirator (if outside hood) or Fume Hood (Sash <18"). | The solid is likely friable.[2][1] Inhalation of acidic dust causes immediate mucous membrane inflammation. |
| Body | Standard Cotton Lab Coat. | Chemical Resistant Apron (Tyvek or PVC) over Lab Coat.[2] | Prevents dust accumulation on fabric lab coats, which can transfer to personal clothing or skin later.[1] |
Operational Protocols
Expert handling requires understanding why specific steps are taken.
Phase A: Weighing & Transfer (Solid State)
Risk: Airborne particulate generation.[2][1]
-
Static Control: Use an antistatic gun or polonium strip on the weighing boat.[2][1] Organic acids are prone to static charge, causing "jumping" of powder.[1]
-
Containment: Perform all weighing inside a Chemical Fume Hood . If a balance enclosure is not available, use a "waiting jar" technique: tared vial
add solid close lid remove from hood to weigh.[2][1] -
Cleanup: Wipe the balance area with a damp paper towel (water/ethanol) immediately after use.[2][1] Dry sweeping generates more dust.
Phase B: Solubilization & Reaction
Risk: Exothermic solvation and splash hazards.[2][1]
-
Solvent Choice: The compound is soluble in polar organic solvents (MeOH, EtOH, DMSO).[1]
-
Addition Order: Always add the solid to the solvent , never solvent to solid. This prevents the formation of a "gummy" clump that is difficult to dissolve and reduces static discharge risks.[2][1]
-
Incompatibility Check:
-
Avoid: Strong oxidizers (e.g., Nitric acid, Permanganates) and Strong Bases (exothermic neutralization).[1]
-
Caution: Strong mineral acids (HCl, H2SO4) may degrade the dioxole ring.
-
Disposal & Decontamination Strategy
Proper disposal is a legal and safety requirement.[1]
Waste Stream Segregation[2]
-
Solid Waste: Dispose of contaminated weighing boats and paper towels in Solid Hazardous Waste (labeled "Organic Acid Solid").[2]
-
Liquid Waste: Collect reaction mixtures in Organic Waste containers.
-
Note: If the solution is highly acidic, neutralize to pH 5–9 using saturated Sodium Bicarbonate (
) before adding to the organic waste drum to prevent drum corrosion, unless your facility has a dedicated "Acidic Organic" stream.[1]
-
Spill Management (Benchtop Scale)
-
Isolate: Alert nearby personnel.
-
Neutralize: Cover the spill with Sodium Carbonate (
) or Sodium Bicarbonate powder.[2] Wait for bubbling ( evolution) to cease. -
Collect: Scoop the neutralized paste into a waste bag.
Safety Logic & Workflow Visualization
The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop-Work" triggers if safety conditions are not met.
Caption: Operational workflow for PPE selection based on physical state and solvent compatibility.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6487426, 1,3-Benzodioxole-2-carboxylic acid. Retrieved from [Link][2][1]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Organic Acids. Retrieved from [Link][2][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][2][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2][1] Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
